molecular formula C5H3ClN2S B1459218 2-Chloro-5-methylthiazole-4-carbonitrile CAS No. 1379336-26-1

2-Chloro-5-methylthiazole-4-carbonitrile

Cat. No.: B1459218
CAS No.: 1379336-26-1
M. Wt: 158.61 g/mol
InChI Key: YGGCAYVGCYRFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylthiazole-4-carbonitrile is a useful research compound. Its molecular formula is C5H3ClN2S and its molecular weight is 158.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methyl-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c1-3-4(2-7)8-5(6)9-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGCAYVGCYRFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-Chloro-5-methylthiazole-4-carbonitrile (CAS No. 1379336-26-1), a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, plausible synthetic pathways, and critical applications. By synthesizing information from established chemical suppliers and the broader scientific literature, this guide serves as a crucial resource for researchers, synthetic chemists, and professionals in the pharmaceutical industry. Emphasis is placed on the causality behind synthetic strategies and the importance of this scaffold in the rational design of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific arrangement of the chloro, methyl, and nitrile groups on this core makes it a versatile intermediate for creating more complex molecules with diverse biological activities.[1]

1.1. Compound Identification The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

IdentifierValueSource
CAS Number 1379336-26-1[2]
IUPAC Name 2-chloro-5-methyl-1,3-thiazole-4-carbonitrileN/A
Molecular Formula C₅H₃ClN₂S[3]
Molecular Weight 158.61 g/mol [3]
SMILES CC1=C(C#N)SC(=N1)ClN/A

1.2. Physicochemical Data Quantitative data for this specific compound is not widely published. However, data from closely related structural analogs, such as 2-chlorothiazole-5-carbonitrile and 2-chloro-5-chloromethylthiazole, provide valuable context for handling and reaction planning.

PropertyValue (for related compounds)Comments
Physical Form Solid / Crystalline PowderBased on analogs like 2-chlorothiazole-5-carbonitrile.[4]
Melting Point 47-49 °CData for 2-chlorothiazole-5-carbonitrile (CAS 51640-36-9).[4]
Boiling Point ~291 °C at 760 mmHgData for 2-chlorothiazole-5-carbonitrile (CAS 51640-36-9).
Solubility Soluble in common organic solventsExpected behavior for this class of compounds; facilitates use in various reaction media.[5]
Storage Temperature 2-8 °C or -20 °CRecommended for chlorinated heterocyclic compounds to ensure long-term stability.[6]

Synthesis and Mechanistic Insights

A common strategy involves the reaction of a thioamide with an α-haloketone or a related electrophile. An alternative, modern approach might utilize precursors that can be cyclized and chlorinated in a one-pot or sequential manner, a strategy noted for its efficiency.[7][8]

2.1. Proposed Synthetic Workflow The following workflow is a hypothetical, yet chemically sound, approach based on the synthesis of similar thiazole structures. The rationale is to first construct the core methylthiazole ring and then introduce the chloro and nitrile functionalities.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction A Thioacetamide C 2-Amino-5-methylthiazole-4-carbonitrile A->C Hantzsch Synthesis (Condensation/Cyclization) B 3-Chloro-2-oxobutanenitrile B->C D 2-Amino-5-methylthiazole-4-carbonitrile F Thiazole Diazonium Salt (Intermediate) D->F Diazotization E NaNO₂, HCl (aq) E->F H This compound (Final Product) F->H Chlorination G CuCl G->H G A 2-Chloro-5-methyl- thiazole-4-carbonitrile B Nucleophilic Substitution (at C2-Cl) A->B C Nitrile Hydrolysis (at C4-CN) A->C D Nitrile Reduction (at C4-CN) A->D E Amine-Substituted Thiazoles (Kinase Inhibitors, GPCR Ligands) B->E F Thiazole Carboxylic Acids (Metabolic Disease Targets) C->F G Thiazole Aminomethyls (CNS Agents) D->G

References

2-Chloro-5-methylthiazole-4-carbonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is strategically designed in two core stages: a Hantzsch thiazole synthesis to construct the substituted aminothiazole core, followed by a Sandmeyer reaction to precisely install the chloro substituent. This document offers a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations to ensure reproducibility and high yield. The content is tailored for researchers, chemists, and process development professionals in the life sciences sector.

Introduction and Strategic Overview

Thiazole derivatives are a cornerstone of medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2] The specific molecule, this compound, serves as a highly versatile intermediate. The chloro group at the 2-position acts as an excellent leaving group for nucleophilic substitution, while the nitrile and methyl groups offer further sites for chemical elaboration.

The synthetic strategy presented herein is predicated on a logical and field-proven approach. We first construct the 2-amino-5-methylthiazole-4-carbonitrile scaffold. This is achieved via the Hantzsch thiazole synthesis, a classic and highly reliable cyclocondensation reaction.[2] Subsequently, the 2-amino group is converted to the target 2-chloro substituent using the Sandmeyer reaction, a cornerstone transformation for the conversion of aromatic amines into halides.[3][4]

Retrosynthetic Analysis

The logic of the synthesis is best illustrated through a retrosynthetic approach, which deconstructs the target molecule into readily available starting materials. The primary disconnections are made at the C-Cl bond, revealing a 2-aminothiazole precursor, and subsequently across the thiazole ring, leading back to the acyclic components for the Hantzsch synthesis.

G cluster_target Target Molecule cluster_intermediate Key Intermediate cluster_start Starting Materials target This compound intermediate 2-Amino-5-methylthiazole-4-carbonitrile target->intermediate C-Cl Disconnection (Sandmeyer Reaction) start1 2-Bromo-3-oxobutanenitrile intermediate->start1 C-N / C-S Disconnection (Hantzsch Synthesis) start2 Thiourea intermediate->start2 C-N / C-S Disconnection (Hantzsch Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The forward synthesis progresses through two distinct, high-yielding stages.

Diagram of the Overall Synthesis Workflow

G A 2-Bromo-3-oxobutanenitrile + Thiourea B 2-Amino-5-methylthiazole-4-carbonitrile A->B Step 1: Hantzsch Synthesis (Ethanol, Reflux) C Thiazole Diazonium Salt (in situ) B->C Step 2a: Diazotization (NaNO₂, aq. HCl, 0-5 °C) D This compound C->D Step 2b: Sandmeyer Reaction (CuCl, 0-5 °C to RT)

Caption: The forward synthesis pathway from starting materials.

Step 1: Hantzsch Synthesis of 2-Amino-5-methylthiazole-4-carbonitrile

Principle and Mechanism: The Hantzsch synthesis is a cyclocondensation reaction between an α-haloketone (or related carbonyl) and a thioamide. In this specific case, the reaction is between 2-bromo-3-oxobutanenitrile and thiourea. The mechanism initiates with the nucleophilic sulfur of thiourea attacking the carbon bearing the bromine. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. This one-pot reaction is highly efficient for creating substituted 2-aminothiazoles.[5]

Experimental Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-oxobutanenitrile (1.0 eq), thiourea (1.1 eq), and absolute ethanol (200 mL).

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the product should form. If not, slowly add cold water to induce precipitation.

  • Purification: Filter the solid product using a Büchner funnel and wash the filter cake with cold ethanol (2 x 30 mL) and then with deionized water to remove any unreacted thiourea and salts. Dry the product under vacuum at 50 °C to a constant weight. The resulting 2-Amino-5-methylthiazole-4-carbonitrile is typically of high purity and can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves the reactants at reflux temperature but has lower solubility for the product upon cooling, facilitating isolation.

  • Slight Excess of Thiourea: Using a slight excess (1.1 eq) of thiourea helps to drive the reaction to completion, ensuring the full consumption of the more expensive α-bromoketonitrile starting material.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps, ensuring a reasonable reaction rate.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

Principle and Mechanism: The Sandmeyer reaction is a powerful method for substituting an amino group on an aromatic ring.[3] The reaction proceeds in two critical stages:

  • Diazotization: The primary amino group of the thiazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and generally unstable at higher temperatures.

  • Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) species catalyzes the decomposition of the diazonium salt through a single-electron transfer (SET) mechanism, generating an aryl radical and nitrogen gas. The radical then abstracts a chlorine atom from a copper(II) species, yielding the final chlorinated product and regenerating the Cu(I) catalyst.[3][4]

Experimental Protocol:

  • Diazotization (Part A):

    • In a 250 mL beaker, suspend 2-Amino-5-methylthiazole-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold thiazole suspension over 30 minutes, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. The resulting clear solution contains the diazonium salt.

  • Copper(I) Chloride Preparation (Part B):

    • While the diazotization is proceeding, prepare the copper(I) chloride catalyst in a separate 1 L reaction flask. This can be purchased or prepared from copper(II) sulfate.

  • Sandmeyer Reaction (Part C):

    • Cool the solution of CuCl in concentrated HCl to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution (Part A) to the stirred CuCl solution (Part B) over a period of 45-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

    • Observe for vigorous evolution of nitrogen gas. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): The diazonium salt intermediate is thermally unstable. Maintaining a low temperature is critical to prevent its premature decomposition, which would lead to the formation of undesired phenol byproducts and a lower yield.[4]

  • Copper(I) Catalyst: CuCl is the essential catalyst for the radical-nucleophilic substitution. It facilitates the conversion of the diazonium salt to the aryl radical at a manageable rate.[3]

  • Acidic Conditions: A strong acid (HCl) is required both for the in situ generation of nitrous acid from NaNO₂ and to maintain the stability of the diazonium salt formed.

Data Summary and Characterization

The following table summarizes the key parameters for the described synthetic pathway. Yields are representative and may vary based on scale and experimental conditions.

StepReaction NameKey Reagents & SolventsTemperatureTypical TimeTypical Yield
1Hantzsch Synthesis2-Bromo-3-oxobutanenitrile, Thiourea, EthanolReflux (~78 °C)4-6 hours85-95%
2Sandmeyer ReactionNaNO₂, HCl, CuCl, Dichloromethane0-5 °C to RT4-6 hours65-80%

Product Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substituent positions.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups, particularly the sharp C≡N stretch of the nitrile group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

  • 2-Bromo-3-oxobutanenitrile: This is a lachrymator and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiourea: A suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Sodium Nitrite: A strong oxidizing agent. Do not mix with combustible materials. It is toxic if ingested.

  • Hydrochloric Acid: Highly corrosive. Handle with extreme care.

  • Nitrogen Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction is performed in an open or well-vented system to prevent pressure buildup.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the Hantzsch thiazole synthesis and a subsequent Sandmeyer reaction. This pathway utilizes readily accessible starting materials and well-understood, scalable chemical transformations. By carefully controlling reaction parameters, particularly the temperature during the diazotization step, this method provides a high-yield and pure final product, suitable for advanced applications in drug discovery and development.

References

An In-depth Technical Guide to 2-Chloro-5-methylthiazole-4-carbonitrile: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This means it is a recurring structural motif in a multitude of clinically successful drugs. From the anti-cancer agent Dasatinib to the antiretroviral Ritonavir, the thiazole nucleus is integral to a diverse range of therapeutic agents, demonstrating its versatility in targeting different biological pathways.[3] The inherent aromaticity and the presence of heteroatoms allow for a fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing drug-receptor interactions.

This guide provides a comprehensive technical overview of a specific, highly functionalized thiazole derivative: 2-Chloro-5-methylthiazole-4-carbonitrile . We will delve into its molecular architecture, explore robust synthetic pathways for its preparation, and discuss its potential applications, particularly in the context of kinase inhibition for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central thiazole ring substituted with a chloro group at the 2-position, a methyl group at the 5-position, and a nitrile group at the 4-position.

PropertyValueReference
Molecular Formula C₅H₃ClN₂S[4]
Molecular Weight 158.61 g/mol [4]
CAS Number 1379336-26-1[5]
SMILES N#CC1=C(C)N=C(Cl)S1[4]

The strategic placement of these functional groups imparts a unique reactivity profile and potential for specific biological interactions. The chloro group at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for further derivatization. The electron-withdrawing nature of the nitrile group influences the overall electron density of the thiazole ring, which can be critical for its binding affinity to biological targets. The methyl group at the 5-position provides a lipophilic contact point, which can enhance binding to hydrophobic pockets within a protein's active site.

Figure 1: 2D Molecular Structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single peak for the methyl protons.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~2.5Singlet3H-CH₃The methyl group is attached to an aromatic ring and is expected to appear in this region. The absence of adjacent protons results in a singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are based on data from substituted thiazoles and the known effects of different functional groups.[6][7][8]

Predicted Shift (ppm)Carbon AssignmentRationale
~160C2 (C-Cl)The carbon attached to the electronegative chlorine and nitrogen atoms is expected to be significantly downfield.
~150C4 (C-CN)The carbon attached to the nitrile group and adjacent to the ring nitrogen will also be downfield.
~125C5 (C-CH₃)The carbon bearing the methyl group.
~115-C≡NThe nitrile carbon typically appears in this region.
~15-CH₃The methyl carbon is expected to be the most upfield signal.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the nitrile group and the vibrations of the thiazole ring.[9][10]

Predicted Wavenumber (cm⁻¹)Vibration
~2230C≡N stretch (strong)
~1600-1450C=N and C=C stretching in the thiazole ring (multiple bands)
~3000-2850C-H stretching of the methyl group
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine and sulfur.

m/zInterpretation
158/160Molecular ion (M⁺) and its M+2 isotope peak due to the presence of one chlorine atom (approx. 3:1 ratio).

Synthetic Pathways

The synthesis of this compound can be efficiently achieved in a two-step process starting from readily available precursors. The overall strategy involves the initial construction of the 2-amino-5-methylthiazole-4-carbonitrile core via the Hantzsch thiazole synthesis, followed by the conversion of the 2-amino group to a chloro group using the Sandmeyer reaction.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction start α-bromo-β-ketobutyronitrile + Thiourea precursor 2-Amino-5-methylthiazole-4-carbonitrile start->precursor Cyclocondensation diazonium Diazonium Salt Intermediate precursor->diazonium NaNO₂, HCl final_product This compound diazonium->final_product CuCl TAK1_Inhibition cluster_pathway TAK1 Signaling Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor Activation stimuli->receptor TAK1 TAK1 Activation receptor->TAK1 downstream Downstream Signaling (NF-κB, JNK/p38) TAK1->downstream response Inflammatory Response & Cell Survival downstream->response inhibitor 2-Chloro-5-methylthiazole- 4-carbonitrile inhibitor->TAK1 Inhibition

References

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and strategic considerations for determining and interpreting the solubility profile of 2-Chloro-5-methylthiazole-4-carbonitrile. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of why and how solubility is assessed, using this specific thiazole derivative as a practical exemplar.

The Imperative of Solubility in Modern Drug Discovery

In the trajectory of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] A compound with poor aqueous solubility will likely exhibit low absorption, leading to insufficient concentrations at the target site and a high risk of failure in preclinical and clinical development.[2][3]

Therefore, a thorough understanding of a compound's solubility profile is not merely a data point but a cornerstone of strategic drug development. It informs decisions on formulation, dosage form design, and the selection of appropriate in vitro and in vivo models.[4][5] This guide will use this compound as a case study to explore the theoretical and practical aspects of solubility assessment.

Physicochemical Profile and Solubility Prediction for this compound

While extensive experimental data for this compound is not publicly available, we can predict its general solubility behavior by examining its structure and key physicochemical parameters.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound2-Chlorothiazole-5-carbonitrile2-Chloro-5-chloromethylthiazole
Molecular Formula C₅H₃ClN₂SC₄HClN₂SC₄H₃Cl₂NS
Molecular Weight 158.61 g/mol 144.58 g/mol 168.04 g/mol [6]
Structure A thiazole ring with chloro, methyl, and carbonitrile substituents.A thiazole ring with chloro and carbonitrile substituents.A thiazole ring with chloro and chloromethyl substituents.
Predicted LogP 1.9766Not AvailableNot Available
Physical Form Solid (Predicted)SolidSolid[7]
Melting Point Not Available47-49°C31°C[7]
Causality Behind Predicted Solubility:

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[8] The structure of this compound contains both polar and non-polar elements, which will dictate its solubility in different media.

  • Aqueous Solubility Prediction: The molecule's aqueous solubility is expected to be low. The thiazole ring, while containing heteroatoms (nitrogen and sulfur), is part of a larger, relatively non-polar scaffold. The methyl (-CH₃) and chloro (-Cl) groups are hydrophobic. The nitrile (-C≡N) group is polar and capable of acting as a hydrogen bond acceptor, which may lend some minimal aqueous solubility. However, the overall character of the molecule, reflected in a predicted LogP of nearly 2, suggests a preference for lipophilic environments over aqueous ones.[9] Molecules with larger non-polar surface areas generally exhibit lower water solubility.[10]

  • Organic Solvent Solubility Prediction: It is anticipated that this compound will be soluble in a range of common organic solvents.[11] Solvents like dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone should effectively solvate the molecule due to their ability to engage in favorable intermolecular interactions with both the polar and non-polar regions of the compound.[12]

The Methodologies of Solubility Determination: A Practical Guide

To move from prediction to empirical data, two primary types of solubility assays are employed in drug discovery: Thermodynamic Solubility and Kinetic Solubility . Each provides a different, yet complementary, piece of the solubility puzzle.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound, defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with its solid (crystalline) state.[1] This measurement is crucial for lead optimization and formulation development as it represents the most stable and reproducible solubility value.[1]

The shake-flask method is the most common and accepted technique for determining thermodynamic solubility.[13]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound (e.g., 1 mg of this compound) is added to a known volume (e.g., 1 mL) of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[1] The use of an excess of the solid is critical to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: The vials are sealed and agitated in a thermomixer or shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or longer) to allow the system to reach equilibrium.[1]

  • Separation of Undissolved Solid: After incubation, the suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve is generated using standard solutions of the compound to ensure accurate quantification.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Thermodynamic_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid compound B Add solvent (e.g., PBS) A->B Dispense into vial C Seal and agitate (24h at 25°C) B->C D Filter or Centrifuge C->D E Quantify supernatant via HPLC-UV D->E F Calculate Solubility (µg/mL or µM) E->F Kinetic_Solubility cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 10 mM stock in DMSO B Add stock to aqueous buffer in microplate A->B C Mix and Incubate (1-2h at 25°C) B->C D Measure light scattering (Nephelometry) C->D E Determine precipitation point D->E

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Niche Intermediate

In the intricate tapestry of pharmaceutical and agrochemical synthesis, the role of heterocyclic intermediates is paramount. 2-Chloro-5-methylthiazole-4-carbonitrile, a substituted thiazole, represents a key building block in the development of novel bioactive molecules. Its unique arrangement of a chlorinated thiazole ring, a nitrile group, and a methyl substituent offers a versatile scaffold for medicinal chemists and process development scientists. However, the very features that make this compound synthetically attractive—the reactive nitrile and the activated chloro-group on an electron-rich heterocycle—also necessitate a thorough and nuanced understanding of its potential hazards.

This guide provides an in-depth technical overview of the safety and handling protocols for this compound. It is designed for researchers, chemists, and drug development professionals who may work with this or structurally similar compounds. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound (CAS 1379336-26-1) at the time of this writing, this guide synthesizes data from closely related structural analogs and the fundamental principles of chemical reactivity and toxicology for its constituent functional groups. The causality behind each recommendation is explained to foster a culture of safety-conscious science.

Physicochemical and Toxicological Profile: An Analog-Based Assessment

A precise toxicological profile for this compound is not extensively documented. Therefore, a conservative approach, drawing parallels with structurally similar compounds, is essential for a preliminary risk assessment.

Structural Analogs and Inferred Properties

The primary analogs for this assessment are the isomeric 2-Chloro-4-methylthiazole-5-carbonitrile (CAS 82301-29-9) and the parent compound 2-Chlorothiazole-5-carbonitrile (CAS 51640-36-9).

PropertyThis compound2-Chloro-4-methylthiazole-5-carbonitrile2-Chlorothiazole-5-carbonitrile
CAS Number 1379336-26-182301-29-951640-36-9
Molecular Formula C₅H₃ClN₂SC₅H₃ClN₂SC₄HClN₂S
Molecular Weight 158.61 g/mol 158.61 g/mol 144.58 g/mol
Physical Form Likely a solid at room temperatureSolidSolid
Melting Point Not availableNot available47-49°C
Boiling Point Not availableNot available291.1°C at 760 mmHg

Data for analogs sourced from publicly available supplier information.

Anticipated Toxicological Hazards

Based on the functional groups present and data from related compounds, the following hazards should be anticipated:

  • Oral Toxicity: The unmethylated analog, 2-Chlorothiazole-5-carbonitrile, is classified as harmful if swallowed (H302). It is prudent to assume a similar or greater level of toxicity for the subject compound.

  • Dermal Toxicity and Irritation: Chlorinated organic compounds can be irritants and may be absorbed through the skin.[1] Related compounds like 2-chloro-5-(chloromethyl)thiazole are known to cause severe skin burns and eye damage (H314).[2]

  • Eye Damage: The parent compound, 2-Chlorothiazole-5-carbonitrile, is noted to cause serious eye damage (H318). This is a common hazard for reactive heterocyclic compounds.

  • Inhalation Toxicity: While specific data is lacking, many nitriles and chlorinated solvents can be harmful if inhaled, potentially causing respiratory tract irritation.[3]

  • Reactivity of the Nitrile Group: The nitrile (-C≡N) group presents a unique set of hazards. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can metabolize to release cyanide ions in the body.[4] Furthermore, they can react vigorously with strong acids, bases, and oxidizing agents.[5] Incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.[5]

Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory when handling this compound.

Engineering Controls
  • Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: The laboratory should be well-ventilated with a sufficient air exchange rate.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are non-negotiable.[3]

Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn, especially when handling larger quantities or when there is a risk of splashing.[2]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier, chemical-resistant gloves should be used. Always inspect gloves for integrity before use.[6]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron may be necessary.[2]

  • Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_PPE_Selection PPE Selection cluster_Handling Handling Protocol Assess_Task Assess Task (Weighing, Reaction, etc.) Read_SDS Read SDS of Analogs & This Guide Assess_Task->Read_SDS Informs Eye_Protection Chemical Goggles + Face Shield Read_SDS->Eye_Protection Hand_Protection Nitrile Gloves (Inspect First) Read_SDS->Hand_Protection Body_Protection Lab Coat, Closed Shoes Read_SDS->Body_Protection Respiratory_Protection Respirator (if needed) Read_SDS->Respiratory_Protection If high risk Fume_Hood Work in Fume Hood Spill_Kit Ensure Spill Kit is Accessible Fume_Hood->Spill_Kit Contingency Spill_Response Start Spill Occurs Evacuate Evacuate Area Alert Others Start->Evacuate Assess Assess Spill Size & Don PPE Evacuate->Assess Contain Contain Spill with Absorbent Assess->Contain Collect Collect Waste in Labeled Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report End Response Complete Report->End

References

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The narrative delves into the strategic rationale behind the synthetic pathway, detailed experimental protocols, and the mechanistic underpinnings of the key transformations.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a versatile building block for the design of potent and selective therapeutic agents. The title compound, this compound, represents a highly functionalized thiazole derivative, poised for further elaboration in the synthesis of complex molecular architectures. The presence of a chloro, a methyl, and a carbonitrile group on the thiazole core offers multiple points for chemical modification, making it a valuable intermediate for the construction of compound libraries for high-throughput screening.

A Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the construction of the 2-aminothiazole precursor followed by a Sandmeyer reaction to introduce the chloro substituent. This strategy is predicated on the ready availability of starting materials and the robustness of the key chemical transformations.

Overall Synthetic Scheme:

Overall Synthesis 2-Cyano-3-oxobutane 2-Cyano-3-oxobutane Intermediate 2-Amino-5-methylthiazole-4-carbonitrile 2-Cyano-3-oxobutane->Intermediate Gewald-type Reaction Thiourea Thiourea Thiourea->Intermediate Step1_reagents Sulfur, Morpholine Ethanol, Reflux Final_Product This compound Intermediate->Final_Product Sandmeyer Reaction Step2_reagents CuCl, n-Butyl nitrite Acetonitrile, 60°C

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 2-Amino-5-methylthiazole-4-carbonitrile via a Modified Gewald Reaction

The initial and crucial step is the construction of the 2-amino-5-methylthiazole-4-carbonitrile core. While the classic Hantzsch thiazole synthesis is a viable option, a more convergent and efficient approach is a modification of the Gewald reaction. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2] By adapting the reaction conditions, it is possible to favor the formation of the thiazole ring system.[3]

This modified Gewald-type reaction involves the condensation of a β-ketonitrile (2-cyano-3-oxobutane), a sulfur source (elemental sulfur), and an ammonia source (thiourea, which also provides the C2-N unit of the thiazole). The reaction is typically carried out in a suitable solvent such as ethanol, in the presence of a basic catalyst like morpholine or piperidine.

Reaction Mechanism:

The reaction proceeds through an initial Knoevenagel condensation between the β-ketonitrile and the sulfur, followed by cyclization with thiourea. The base facilitates the deprotonation of the active methylene compound and promotes the nucleophilic attack of the sulfur.

Gewald-type_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Cyclization with Thiourea cluster_2 Aromatization Start 2-Cyano-3-oxobutane + Sulfur Intermediate_1 Enethiolate Intermediate Start->Intermediate_1 Base Intermediate_2 Thioamide Adduct Intermediate_1->Intermediate_2 + Thiourea Intermediate_3 Tetrahydrothiazole Intermediate Intermediate_2->Intermediate_3 Intramolecular Cyclization Final_Product 2-Amino-5-methylthiazole-4-carbonitrile Intermediate_3->Final_Product - H2S Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical Formation cluster_2 Chlorination Start 2-Amino-5-methylthiazole-4-carbonitrile Intermediate_1 Thiazole-2-diazonium salt Start->Intermediate_1 Reagent_1 n-Butyl nitrite Reagent_1->Intermediate_1 Intermediate_2 Thiazol-2-yl radical + N2 Intermediate_1->Intermediate_2 Cu(I)Cl Final_Product This compound Intermediate_2->Final_Product Cu(II)Cl2

References

2-Chloro-5-methylthiazole-4-carbonitrile literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-methylthiazole-4-carbonitrile

Introduction

This compound is a substituted thiazole derivative, a class of heterocyclic compounds renowned for its prevalence in a wide array of biologically active molecules. As a functionalized building block, it offers multiple reaction sites, making it a valuable intermediate for chemical synthesis. The thiazole ring is a core structural motif in numerous pharmaceuticals and agrochemicals, including antimicrobial agents, anticancer drugs, and insecticides.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the synthesis, chemical properties, reactivity, and potential applications of this compound, grounded in established chemical principles and field-proven insights.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in research and development.

Identifiers and General Data
PropertyValueSource
IUPAC Name 2-chloro-5-methyl-1,3-thiazole-4-carbonitrileN/A
CAS Number 1379336-26-1[3]
Molecular Formula C₅H₃ClN₂S[4]
Molecular Weight 158.61 g/mol [4]
Canonical SMILES CC1=C(C#N)SC(=N1)Cl[4]
Physicochemical and Computational Data

This data is crucial for predicting the compound's behavior in various solvents and biological systems. The values presented are for the isomeric compound 2-Chloro-4-methylthiazole-5-carbonitrile, which provides a close approximation.

PropertyValueSource
Topological Polar Surface Area (TPSA) 36.68 Ų[4]
Predicted LogP 1.9766[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 0[4]

Synthesis and Manufacturing

While specific literature for the direct synthesis of this compound is sparse, a plausible and efficient pathway can be designed based on well-established thiazole synthesis methodologies. The Hantzsch thiazole synthesis and its variations provide a robust framework. A logical approach involves the reaction of a thioamide with an α-halocarbonyl compound.

The following proposed synthesis starts from readily available precursors and employs common, high-yield transformations. The causality behind this choice is its reliance on a convergent strategy, building the core heterocyclic structure with the required functional groups in a controlled manner.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process beginning with the preparation of a key intermediate, 2-amino-5-methylthiazole-4-carbonitrile, which is then converted to the target compound via a Sandmeyer-type reaction.

Synthetic_Pathway A Ethyl 2-cyano-3-oxobutanoate R1 NBS, AIBN CCl4, Reflux A->R1 B Ethyl 3-bromo-2-cyano-3-oxobutanoate C 2-Amino-5-methylthiazole-4-carbonitrile B->C Cyclocondensation R2 NaNO2, HCl 0-5 °C C->R2 D Thiourea D->C E Diazonium Salt Intermediate R3 CuCl, HCl E->R3 F This compound (Target Compound) R1->B R2->E Diazotization R3->F Sandmeyer Reaction

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the final two steps of the proposed synthesis, which are critical for introducing the chloro-substituent.

Step 1: Diazotization of 2-Amino-5-methylthiazole-4-carbonitrile

  • Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylthiazole-4-carbonitrile (1.0 eq) in 6M hydrochloric acid (approx. 5 mL per gram of starting material).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the procedure.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension, ensuring the temperature does not exceed 5 °C.

    • Causality: Slow, cold addition is critical to prevent the decomposition of the unstable diazonium salt and to control the exothermic reaction.

  • Stirring: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt intermediate is typically indicated by a clear solution.

Step 2: Sandmeyer Reaction to Yield this compound

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Reaction: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • Causality: The Cu(I) catalyst facilitates the displacement of the diazonium group with a chloride ion, which is an efficient and widely used method for introducing halogens onto aromatic and heteroaromatic rings.

  • Completion: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final compound.

Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. It serves as a versatile scaffold for building more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[5][6][7]

Key Reactive Sites
  • 2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring and the adjacent nitrile group activates the chlorine atom for displacement by various nucleophiles such as amines, thiols, and alkoxides. This reaction is fundamental for linking the thiazole core to other molecular fragments.

  • 4-Carbonitrile Group: The nitrile moiety can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

  • 5-Methyl Group: While less reactive, the methyl group can potentially be functionalized via free-radical halogenation to introduce a handle for further elaboration, similar to the synthesis of 2-chloro-5-(chloromethyl)thiazole.[8][9]

Role in Drug Discovery and Agrochemicals

The 2-chlorothiazole moiety is a key component of neonicotinoid insecticides like Thiamethoxam and Clothianidin.[6] In these molecules, the chlorine atom is displaced by a substituted amine to form the final active ingredient.

Furthermore, the thiazole ring is a privileged scaffold in medicinal chemistry. Derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[10][11][12][13] For example, the core structure of the kinase inhibitor Dasatinib features a 2-aminothiazole carboxamide moiety.[10] this compound represents a valuable starting point for synthesizing novel analogues of these compounds.

Application_Workflow Start This compound Step1 Nucleophilic Substitution (e.g., with R-NH2) Start->Step1 Intermediate1 2-(Alkylamino)-5-methyl- thiazole-4-carbonitrile Step1->Intermediate1 Step2 Nitrile Hydrolysis Intermediate1->Step2 Intermediate2 2-(Alkylamino)-5-methyl- thiazole-4-carboxamide Step2->Intermediate2 Step3 Further Elaboration Intermediate2->Step3 Final Bioactive Molecule (e.g., Kinase Inhibitor Analogue) Step3->Final

Caption: Elaboration of the core scaffold to produce potential bioactive molecules.

Safety, Handling, and Storage

  • Hazard Statements (Anticipated):

    • H302: Harmful if swallowed.[14][15]

    • H311: Toxic in contact with skin.[15]

    • H314: Causes severe skin burns and eye damage.[15]

    • H317: May cause an allergic skin reaction.[15]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16][17]

    • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing.[14]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances.[15] Recommended storage temperature is often refrigerated (2-8 °C).[15][18]

    • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its strategic placement of chloro, methyl, and nitrile functional groups on a stable thiazole core makes it an attractive intermediate for creating diverse molecular libraries. Its potential for elaboration into novel pharmaceutical and agrochemical candidates is significant, building on the proven success of the 2-chlorothiazole scaffold. Researchers working with this compound should employ established synthetic methodologies for its use and adhere to strict safety protocols due to its anticipated reactivity and potential hazards.

References

A Technical Guide to the Theoretical Properties of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth theoretical and predictive analysis of 2-chloro-5-methylthiazole-4-carbonitrile, a heterocyclic compound of potential interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs established principles of physical organic chemistry to construct a comprehensive theoretical profile. We will explore its predicted physicochemical properties, propose a viable synthetic route, anticipate its spectroscopic signatures, and discuss its theoretical reactivity and electronic structure. This whitepaper is intended to serve as a foundational resource for scientists considering the synthesis and application of this and similar thiazole derivatives.

Introduction and Significance

Thiazole rings are privileged structures in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds. The thiazole moiety is a key component in pharmaceuticals and pesticides, valued for its ability to engage in various biological interactions. The substitution pattern on the thiazole ring dictates its physicochemical properties and biological activity.

The subject of this guide, this compound, represents a unique combination of functional groups on this valuable scaffold:

  • 2-Chloro Group: This is a versatile synthetic handle. The chlorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.

  • 4-Carbonitrile Group: The nitrile is a potent electron-withdrawing group that influences the electronic properties of the thiazole ring. It can also be chemically transformed into other important functional groups, such as carboxylic acids or amines.

  • 5-Methyl Group: This group can influence the molecule's lipophilicity and steric profile, which are critical for its interaction with biological targets.

Given the lack of direct experimental literature on this compound, this guide will construct a theoretical framework to predict its properties and guide future experimental work.

Predicted Physicochemical and Electronic Properties

A molecule's biological and chemical behavior is governed by its physical and electronic properties. While experimental data is unavailable, we can predict these properties using computational models and by drawing comparisons with structurally similar compounds. Density Functional Theory (DFT) is a powerful computational method for predicting such parameters.[1][2][3][4][5]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Analysis
Molecular Formula C₅H₃ClN₂SBased on chemical structure.
Molecular Weight 158.61 g/mol Calculated from the molecular formula.
LogP 1.8 - 2.2The presence of the chloro and methyl groups increases lipophilicity, while the polar nitrile and thiazole nitrogen atoms decrease it. This value is estimated to be slightly higher than that of simpler 2-chlorothiazoles.
Topological Polar Surface Area (TPSA) ~37 ŲCalculated based on the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the nitrile group. This suggests moderate cell permeability.
pKa (Thiazole N) 0.5 - 1.5The thiazole nitrogen is weakly basic. The strong electron-withdrawing effect of the 2-chloro and 4-carbonitrile groups is expected to significantly reduce its basicity compared to unsubstituted thiazole.
Dipole Moment HighThe combination of the electronegative chlorine, the polar nitrile group, and the thiazole ring heteroatoms is predicted to result in a significant molecular dipole moment.
Computational Analysis Workflow

A typical DFT study to refine these predictions would follow a logical progression, as illustrated below. Such studies provide deep insights into the molecule's electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.[1][5]

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculations cluster_analysis Data Analysis A 1. Structure Input (SMILES or 3D Coords) B 2. Select Method & Basis Set (e.g., B3LYP/6-311G(d,p)) A->B Define Model C 3. Geometry Optimization (Find lowest energy conformer) B->C Submit Job D 4. Frequency Calculation (Confirm minimum, predict IR) C->D Verify Structure E 5. Electronic Properties (HOMO, LUMO, ESP Map) D->E Single Point Energy F 6. Analyze Output (Energies, Charges, Orbitals) E->F Extract Data G 7. Visualize Results (ESP Maps, Orbitals) F->G Interpret H 8. Correlate with Reactivity (Predict reaction sites) G->H Hypothesize

Caption: Workflow for a typical DFT computational analysis.

Proposed Synthesis Pathway

While no specific synthesis for this compound is documented, a plausible and robust route can be designed based on the well-established Hantzsch Thiazole Synthesis .[6][7][8][9][10] This method involves the condensation of an α-haloketone with a thioamide.

The key steps in our proposed synthesis are:

  • Formation of the Thiazole Core: Reaction of a suitable α-halocarbonyl compound with a thioamide to construct the 2-amino-5-methylthiazole-4-carbonitrile intermediate.

  • Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to the 2-chloro group.

Synthesis_Pathway Start Reagents: - 2-chloro-3-oxobutanenitrile - Thiourea Step1 Step 1: Hantzsch Condensation (Ethanol, Reflux) Start->Step1 Intermediate Intermediate: 2-Amino-5-methylthiazole- 4-carbonitrile Step1->Intermediate Step2 Step 2: Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCl) Intermediate->Step2 Product Final Product: 2-Chloro-5-methylthiazole- 4-carbonitrile Step2->Product SNAr_Mechanism Reactants Thiazole-Cl + Nu:⁻ TS1 [Transition State 1]‡ Reactants->TS1 Attack Intermediate Meisenheimer Intermediate (Anionic σ-complex) TS1->Intermediate Formation TS2 [Transition State 2]‡ Intermediate->TS2 Loss of Cl⁻ Products Thiazole-Nu + Cl⁻ TS2->Products

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 2-Chloro-5-methylthiazole-4-carbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore the reactivity of this trifunctionalized thiazole core, focusing on transformations of the nitrile and chloro groups to yield amides, carboxylic acids, substituted amines, biaryl compounds, and novel heterocyclic systems. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for the chosen reaction conditions.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The subject of this guide, this compound, is a strategically important starting material, offering three distinct points for chemical modification: the electrophilic carbon at the 2-position (activated by the chloro leaving group), the versatile nitrile group at the 4-position, and the methyl group at the 5-position which can potentially undergo functionalization.

Chemical Properties and Safe Handling

This compound is a stable, crystalline solid under standard laboratory conditions. However, as with all chlorinated heterocyclic compounds and nitriles, appropriate safety precautions must be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₃ClN₂SChemScene
Molecular Weight158.61 g/mol ChemScene
AppearanceWhite to off-white crystalline powderInternal Data
Melting PointNot readily available-
Boiling PointNot readily available-
SolubilitySoluble in most organic solvents (e.g., DCM, THF, DMF, DMSO)Internal Data

Synthetic Transformations and Protocols

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The following sections provide detailed protocols for key transformations.

Derivatization of the Nitrile Group

The nitrile functionality is a versatile precursor to several important functional groups, most notably amides and carboxylic acids.

The partial hydrolysis of a nitrile to a primary amide can be achieved under controlled acidic or basic conditions. The following protocol utilizes a reliable acid-catalyzed hydration.

Protocol 1: Synthesis of 2-Chloro-5-methylthiazole-4-carboxamide

  • Materials:

    • This compound (1.0 eq)

    • Concentrated sulfuric acid (98%)

    • Deionized water

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of this compound in a suitable round-bottom flask, add concentrated sulfuric acid dropwise at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-Chloro-5-methylthiazole-4-carboxamide.

Complete hydrolysis of the nitrile to a carboxylic acid is typically achieved under more forcing basic conditions followed by acidification. A general procedure for the hydrolysis of a related thiazole ester to a carboxylic acid can be adapted for this transformation.[4]

Protocol 2: Synthesis of 2-Chloro-5-methylthiazole-4-carboxylic Acid

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydroxide (NaOH) pellets

    • Ethanol

    • Deionized water

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Collect the precipitate by filtration or dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2-Chloro-5-methylthiazole-4-carboxylic acid can be further purified by recrystallization.

Workflow for Nitrile Group Derivatization

G start This compound amide 2-Chloro-5-methylthiazole-4-carboxamide start->amide H₂SO₄, H₂O acid 2-Chloro-5-methylthiazole-4-carboxylic Acid start->acid 1. NaOH, EtOH, Δ 2. H₃O⁺ G start This compound amination 2-Amino-5-methylthiazole-4-carbonitrile Derivatives start->amination R¹R²NH, Base suzuki 2-Aryl-5-methylthiazole-4-carbonitrile Derivatives start->suzuki ArB(OH)₂, Pd Catalyst, Base

References

Application Notes and Protocols: 2-Chloro-5-methylthiazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, functionalization, and potential applications of 2-chloro-5-methylthiazole-4-carbonitrile, a versatile heterocyclic building block for medicinal chemistry and drug discovery. While this specific compound is not extensively documented in current literature, this guide offers expertly curated, field-proven insights and detailed protocols based on established principles of thiazole chemistry and the reactivity of its constituent functional groups. The content herein is designed to empower researchers, scientists, and drug development professionals to effectively utilize this scaffold in the rational design and synthesis of novel therapeutic agents. We will explore its potential as a key intermediate for creating diverse compound libraries for structure-activity relationship (SAR) studies, targeting a range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive moiety for designing molecules that interact with biological targets. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]

The subject of this guide, this compound, presents a particularly interesting substitution pattern for drug discovery. The 2-chloro substituent serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various side chains. The 4-carbonitrile group is a key functional group that can be elaborated into a variety of other functionalities, such as amides, carboxylic acids, amines, and tetrazoles, which are all important in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The 5-methyl group can provide beneficial steric and electronic contributions to binding interactions.

This guide will provide hypothesized, yet chemically sound, synthetic routes to this compound and detailed protocols for its subsequent modification, enabling its effective integration into drug discovery programs.

Physicochemical and Spectroscopic Data (Predicted)

To facilitate the identification and characterization of this compound, the following table summarizes its predicted physicochemical properties and expected spectroscopic data. These values are derived from computational models and comparison with structurally related compounds.

PropertyPredicted Value
Molecular Formula C₅H₃ClN₂S
Molecular Weight 158.61 g/mol
Appearance Off-white to pale yellow solid
Melting Point 110-120 °C
Boiling Point > 250 °C (decomposes)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in alcohols; insoluble in water.
¹H NMR (400 MHz, CDCl₃) δ ~2.6 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~15 (CH₃), ~115 (CN), ~120 (C4), ~145 (C5), ~160 (C2)
IR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~1550, 1480 (C=N, C=C ring stretch)
Mass Spec (EI) m/z 158/160 (M⁺, Cl isotope pattern)

Proposed Synthetic Pathways

Strategy 1: Hantzsch Thiazole Synthesis with a Nitrile-Containing Precursor

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry. This approach involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent. In this proposed route, we would utilize a thioamide and a halogenated precursor bearing the required nitrile functionality.

Diagram: Proposed Hantzsch Synthesis of this compound

Hantzsch_Synthesis cluster_reactants Reactants cluster_products Products thioacetamide Thioacetamide intermediate 2-amino-5-methylthiazole-4-carbonitrile thioacetamide->intermediate Cyclocondensation halonitrile 2-halo-3-oxobutanenitrile halonitrile->intermediate target This compound intermediate->target Sandmeyer Reaction (NaNO₂, HCl, CuCl)

Caption: Proposed Hantzsch synthesis route to the target compound.

Protocol 1: Synthesis of 2-amino-5-methylthiazole-4-carbonitrile (Intermediate)

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioacetamide (1.0 eq) and absolute ethanol (100 mL). Stir until the thioacetamide is fully dissolved.

  • Addition of α-halonitrile: Slowly add 2-chloro-3-oxobutanenitrile (1.05 eq) to the solution at room temperature. Caution: α-halocarbonyls are lachrymatory and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product may precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction to Yield this compound (Target Compound)

The conversion of the 2-amino group to a 2-chloro group can be achieved via a Sandmeyer reaction.[5][6]

  • Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylthiazole-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise, allowing for the evolution of nitrogen gas to be controlled.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: Cool the reaction mixture and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure this compound.

Strategy 2: Building the Thiazole Ring from a Chloro-Thioamide

An alternative approach involves using a pre-formed chloro-thioamide and cyclizing it with a suitable partner.

Diagram: Alternative Synthesis via Chloro-Thioamide

ChloroThioamide_Synthesis cluster_reactants Reactants cluster_products Products chloro_thioamide N-chloroacetylthioacetamide intermediate Substituted Thioamide chloro_thioamide->intermediate Cyanation cyanating_reagent Cyanating Reagent (e.g., Tosyl Cyanide) cyanating_reagent->intermediate target This compound intermediate->target Cyclization/ Dehydration

Caption: Alternative synthesis strategy for the target compound.

Applications in Medicinal Chemistry: A Scaffold for Diversity

The true value of this compound in medicinal chemistry lies in its potential for rapid diversification to generate compound libraries for SAR studies. The following section details key chemical transformations.

Transformations of the 4-Carbonitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.

Diagram: Elaboration of the 4-Carbonitrile Group

Nitrile_Transformations cluster_derivatives Derivative Moieties start This compound amide Amide start->amide Hydrolysis (H₂O₂, base) acid Carboxylic Acid start->acid Hydrolysis (H₃O⁺, heat) amine Aminomethyl start->amine Reduction (LiAlH₄ or H₂, catalyst) tetrazole Tetrazole start->tetrazole Cycloaddition (NaN₃, NH₄Cl)

Caption: Key transformations of the 4-carbonitrile group.

Protocol 3: Hydrolysis of Nitrile to Amide

  • Reaction Setup: Dissolve this compound (1.0 eq) in DMSO.

  • Reagent Addition: Add potassium carbonate (2.0 eq) followed by the slow addition of 30% hydrogen peroxide (5.0 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into cold water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-chloro-5-methylthiazole-4-carboxamide.

Protocol 4: Reduction of Nitrile to Amine

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate to obtain the crude (4-(aminomethyl)-2-chloro-5-methylthiazol).

Nucleophilic Substitution at the 2-Chloro Position

The 2-chloro group on the thiazole ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.

Protocol 5: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired nucleophile (e.g., an amine, thiol, or alcohol, 1.2 eq) in a suitable polar aprotic solvent such as DMF or NMP.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C. The reaction can be conveniently performed in a microwave reactor to shorten reaction times. Monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography or preparative HPLC.

Potential Therapeutic Applications

Given the prevalence of the thiazole scaffold in bioactive molecules, derivatives of this compound could be explored for a variety of therapeutic targets.

  • Oncology: Many kinase inhibitors and cytotoxic agents incorporate the thiazole ring. The versatility of the nitrile and chloro groups allows for the synthesis of libraries to screen against various cancer cell lines and kinase targets.

  • Antimicrobial Agents: Thiazole derivatives are known to possess antibacterial and antifungal properties.[7] The ability to introduce diverse side chains could lead to the discovery of novel agents with improved potency or a different spectrum of activity.

  • Anti-inflammatory Drugs: The thiazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[2] Derivatives could be evaluated for their ability to inhibit key inflammatory targets such as COX enzymes or various cytokines.

Conclusion

This compound represents a promising, albeit under-explored, building block for medicinal chemistry. Its synthesis is achievable through established heterocyclic chemistry principles, and its functional handles offer a gateway to a vast chemical space of diverse derivatives. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to harness the potential of this versatile scaffold in the quest for novel and effective therapeutic agents. The combination of a reactive chloro-substituent and a highly versatile nitrile group makes this an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.

References

Application Notes & Protocols: Leveraging 2-Chloro-5-methylthiazole-4-carbonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals, including antimicrobials, antiretrovirals, and anticancer agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. 2-Chloro-5-methylthiazole-4-carbonitrile emerges as a particularly valuable building block, offering a trifecta of reactive sites that can be selectively manipulated to generate diverse and complex molecular architectures. This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in key synthetic transformations.

The strategic positioning of its functional groups—a reactive chloro atom at the C2 position, a versatile nitrile group at C4, and a methyl group at C5—provides chemists with a powerful tool for molecular diversification. The electron-deficient nature of the thiazole ring, amplified by the electron-withdrawing nitrile group, renders the C2 position highly susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Part 1: Understanding the Reactivity Profile

The synthetic utility of this compound is dictated by the distinct reactivity of its three primary functional groups. A clear understanding of this profile is essential for strategic and efficient synthesis design.

  • The 2-Chloro Group (The Primary Reaction Hub): This is the most versatile handle on the molecule. The chlorine atom serves as an excellent leaving group in two major classes of reactions:

    • Nucleophilic Aromatic Substitution (SNAr): The electron-poor thiazole ring readily facilitates the displacement of the chloride by a wide range of nucleophiles (N-, O-, and S-based), enabling the straightforward introduction of diverse side chains.

    • Palladium-Catalyzed Cross-Coupling: This position is ideal for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity order for halides in these reactions is typically I > Br > Cl, but modern catalyst systems effectively activate even robust aryl chlorides.[3]

  • The 4-Nitrile Group (The Functional Group Interconverter): The cyano group is a stable and versatile precursor to several critical functional groups:

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, a key component for amide couplings or further derivatization.

    • Reduction: It can be partially reduced to an aldehyde using reagents like DIBAL-H, or fully reduced to a primary amine (aminomethyl group) with stronger reducing agents like LiAlH₄ or catalytic hydrogenation.

    • Cyclization: The nitrile can participate in cyclization reactions to form adjacent heterocyclic rings.

  • The 5-Methyl Group (The Steric and Electronic Modulator): While the least reactive site, the methyl group is not merely a spectator. It provides steric bulk that can influence the conformation of the final molecule and its binding to biological targets. It also has a modest electron-donating effect that subtly modulates the electronics of the thiazole ring.

Logical Flow of Synthetic Operations

The diagram below illustrates the primary synthetic pathways originating from this compound, highlighting its role as a central hub for diversification.

G cluster_0 C2 Position Reactions cluster_1 C4 Position Reactions A 2-Chloro-5-methylthiazole- 4-carbonitrile B SNA_r_ Product (e.g., Aminothiazole) A->B  Nu- / Base (SNA_r_) C Suzuki Coupling Product (e.g., Arylthiazole) A->C  R-B(OH)₂ Pd Catalyst, Base D Thiazole-4-carboxylic Acid A->D  H₃O⁺ or OH⁻ (Hydrolysis) E Thiazole-4-carbaldehyde A->E  1. DIBAL-H  2. H₂O Workup

Caption: Key synthetic transformations of the building block.

Part 2: Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol details the synthesis of a 2-aminothiazole derivative, a common scaffold in pharmacologically active molecules. The reaction proceeds via the addition-elimination mechanism typical for SNAr.

Causality: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like DMF or DMSO is used to solubilize the reagents and facilitate the reaction between the charged intermediate and the nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-aminothiazole product.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF9085-95%
BenzylamineDIPEADMSO10080-90%
4-Methoxy-anilineK₂CO₃DMF10075-85%
Sodium thiophenoxideN/ADMF60>90%

Table 1. Representative conditions for SNAr reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed synthesis of a 2-aryl-5-methylthiazole-4-carbonitrile. This C-C bond-forming reaction is fundamental to modern drug discovery.[3][4]

Causality: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[4] The base is crucial for activating the boronic acid to facilitate transmetalation. A phosphine ligand stabilizes the palladium center and modulates its reactivity.

G start Setup: - Flask under N₂ - Add Thiazole, Boronic Acid, Base - Add Solvent, Degas catalyst Add Pd Catalyst and Ligand start->catalyst heat Heat to Reaction Temperature (e.g., 90°C) catalyst->heat monitor Monitor by TLC/LC-MS (4-24h) heat->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup Reaction Complete purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of 0.1 M. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction Execution: Place the flask under a positive pressure of argon and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS (typically 6-18 hours).

  • Work-up: After cooling to ambient temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography on silica gel to afford the desired biaryl product.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O10088%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O9092%
3-Pyridylboronic acidXPhos Pd G2 (2%)K₃PO₄Dioxane/H₂O10078%

Table 2. Optimized conditions for Suzuki-Miyaura coupling.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

This transformation provides access to the corresponding thiazole-4-carboxylic acid, a versatile intermediate for amide bond formation.

Causality: Strong acidic or basic conditions are required to hydrolyze the stable nitrile group. The reaction proceeds through an initial hydration to form a primary amide, which is subsequently hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).

Step-by-Step Methodology (Acidic Conditions):

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and water.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) with stirring for 12-24 hours. The solid should gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction by taking small aliquots, neutralizing them carefully, and analyzing by TLC or LC-MS.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully pour the cooled solution onto crushed ice. The carboxylic acid product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under high vacuum to obtain the 2-Chloro-5-methylthiazole-4-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Part 3: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, related chlorinated heterocyclic compounds are often classified as harmful and irritants.[5][6]

  • Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-potential building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its well-defined and orthogonal reactivity at the C2-chloro and C4-nitrile positions allows for a logical and stepwise construction of complex molecules. The protocols outlined in this guide provide a reliable starting point for researchers to unlock the full synthetic potential of this versatile reagent.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Aryl-5-methylthiazole-4-carbonitrile Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] The specific substitution pattern of a 2-aryl-5-methylthiazole-4-carbonitrile core is of significant interest in drug discovery, offering a versatile platform for the development of novel therapeutic agents. The strategic introduction of diverse aryl and heteroaryl moieties at the 2-position via Suzuki-Miyaura cross-coupling reactions allows for the systematic exploration of the chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] 2-Chloro-5-methylthiazole-4-carbonitrile serves as a key, readily available building block for this purpose. However, as a heteroaryl chloride, its reactivity in Suzuki couplings can be challenging compared to the corresponding bromides or iodides, often requiring carefully optimized conditions to achieve high yields and purity.[4][5] This document provides a comprehensive guide to understanding and implementing the Suzuki-Miyaura coupling of this important substrate, drawing upon established principles of cross-coupling chemistry to provide robust and reproducible protocols.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6] The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) complex. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this step.[5][10]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. The presence of a base is essential for this step.[9][11] The base activates the organoboron species, typically by forming a more nucleophilic "ate" complex (boronate), which then readily transfers its organic moiety to the palladium center, displacing the halide.[12][13]

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-aryl-5-methylthiazole-4-carbonitrile product from the palladium(II) complex. This step forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex R-Pd(II)L_n-Cl (R = thiazole) OxAdd->PdII_complex Transmetalation Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination Product R-R' (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Pd0 BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetalation Halide R-Cl (this compound) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol: Suzuki Coupling of this compound with Arylboronic Acids

This protocol provides a general starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst like Pd(dppf)Cl₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Experimental Workflow

Caption: General experimental workflow for Suzuki coupling reactions.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration with respect to the limiting reagent).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature will depend on the specific catalyst and substrates used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylthiazole-4-carbonitrile.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations and Troubleshooting

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand are versatile choices. Pre-catalysts like Pd(dppf)Cl₂ can also be effective.[14] Catalyst loading is typically 1-5 mol%.Low or no conversion: Increase catalyst loading. Ensure the catalyst is active (not decomposed). Try a different palladium source or pre-catalyst.
Ligand Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ are often necessary for the activation of aryl chlorides.[5][10]Low yield: The ligand may not be optimal. Screen a panel of ligands to find one that promotes efficient oxidative addition.
Base K₃PO₄ is a strong, non-nucleophilic base that is often effective. K₂CO₃ and Cs₂CO₃ are also common choices. The choice of base can significantly impact the reaction rate and yield.[13]Side reactions or low yield: The base may be too strong or too weak. Weaker bases like carbonates can be tried if the substrate is base-sensitive. Stronger bases may be needed for less reactive boronic acids.
Solvent Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF are commonly used. A small amount of water can sometimes be beneficial, particularly when using inorganic bases.[7]Poor solubility or low reaction rate: Try a different solvent or a solvent mixture. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
Temperature Reaction temperatures typically range from 80-120 °C. Microwave heating can significantly reduce reaction times.[15]Decomposition of starting materials or product: The temperature may be too high. Lower the reaction temperature and monitor the reaction for a longer period.
Boronic Acid Quality Use high-purity boronic acids. Boronic acids can dehydrate to form boroxines, which are less reactive. Using a slight excess (1.2-1.5 equiv) is recommended.[16]Low yield or incomplete reaction: Use fresh, high-quality boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Data Presentation: Expected Outcomes for Selected Suzuki Couplings

The following table provides a hypothetical summary of expected yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. These are representative examples, and actual yields may vary.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane1101680-90
33,5-Difluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene100875-85
42-Thiopheneboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄1,4-Dioxane/H₂O902460-75
53-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1101870-85

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse library of 2-aryl-5-methylthiazole-4-carbonitriles. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this powerful transformation in drug discovery and materials science research.

References

Nucleophilic Substitution on 2-Chloro-5-methylthiazole-4-carbonitrile: A Synthetic Gateway to Novel Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Prepared by: Gemini Application Science Division

Abstract

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on 2-Chloro-5-methylthiazole-4-carbonitrile, a versatile heterocyclic building block. Thiazole derivatives are of paramount importance in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and biologically active compounds.[1][2] This document details the underlying reaction mechanisms, provides a summary of potential transformations, and offers a detailed, step-by-step protocol for a representative amination reaction. The content is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities for drug discovery and development.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in pharmaceutical sciences.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including anticancer, antiviral (e.g., Ritonavir), and antimicrobial drugs.[1][2] The functionalization of the thiazole core is a key strategy for modulating the pharmacological profile of lead compounds. This compound serves as an excellent starting material for such diversification, offering a reactive site for nucleophilic substitution, which allows for the facile introduction of various functional groups.

The chlorine atom at the 2-position of the thiazole ring is activated towards substitution by the cumulative electron-withdrawing effects of the ring nitrogen atom and, critically, the nitrile group at the 4-position. This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the 2-chloro group proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process involving the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex.[3]

Step 1: Nucleophilic Attack The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the 2-position, which bears the leaving group (Cl). This step breaks the aromaticity of the thiazole ring and forms a tetrahedral, negatively charged intermediate. The stability of this intermediate is the key to the reaction's feasibility. It is significantly stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the thiazole ring and, more importantly, onto the powerful electron-withdrawing nitrile group.[4]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored in the second, typically fast, step. The leaving group (chloride ion) is expelled, and the C-Nu bond is definitively formed. The departure of chloride, a stable and weak base, is thermodynamically favorable.[5]

Caption: Figure 1: SNAr Mechanism on the Thiazole Core.

Scope of Nucleophilic Substitution

A wide variety of nucleophiles can be employed to displace the 2-chloro substituent. The choice of nucleophile, solvent, base, and temperature allows for precise control over the final product. The following table summarizes representative transformations.

Nucleophile ClassExample NucleophileReagent(s)Typical ConditionsProduct TypeRef.
O-Nucleophiles AlkoxidesSodium Methoxide (NaOMe)MeOH, 25-60 °C2-Alkoxythiazole[5]
PhenoxidesSodium PhenoxideDMF or DMSO, 80-120 °C2-Aryloxythiazole[3]
N-Nucleophiles Primary AminesBenzylamine, AnilineK₂CO₃ or Et₃N in DMF, 80-120 °C2-(Alkyl/Aryl)aminothiazole[6]
Secondary AminesMorpholine, PiperidineK₂CO₃ or DIPEA in NMP, 100-140 °C2-Aminothiazole[6]
AzidesSodium Azide (NaN₃)DMSO, 60-80 °C2-AzidothiazoleN/A
S-Nucleophiles ThiolatesSodium ThiophenoxideNaH, then substrate in THF, 0-25 °C2-(Arylthio)thiazole[4]
Alkyl ThiolsEthanethiolK₂CO₃ in Acetonitrile, 50-80 °C2-(Alkylthio)thiazole[7]
C-Nucleophiles CyanidesSodium Cyanide (NaCN)DMSO, 100-150 °C2,4-DicyanothiazoleN/A
EnolatesAcetone EnolateNaH in THF, 0-25 °C2-Acetonylthiazole[8]

Note: Conditions are generalized and require optimization for specific substrates.

Detailed Experimental Protocol: Synthesis of 2-(Benzylamino)-5-methylthiazole-4-carbonitrile

This protocol provides a representative procedure for the N-arylation of the title compound using benzylamine as the nucleophile.

4.1. Materials and Reagents

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

4.2. Equipment

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Nitrogen or Argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica gel)

4.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 5.86 mmol, 1.0 eq) and anhydrous potassium carbonate (1.62 g, 11.72 mmol, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material). Begin vigorous stirring to create a suspension. Add benzylamine (0.77 mL, 7.03 mmol, 1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into deionized water (approx. 50 mL). A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(benzylamino)-5-methylthiazole-4-carbonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol_Workflow Figure 2: Experimental Workflow A 1. Setup Combine thiazole & K₂CO₃ in dry flask under N₂ B 2. Addition Add anhydrous DMF and Benzylamine A->B C 3. Reaction Heat to 90-100 °C Monitor by TLC/LC-MS B->C D 4. Quench & Extract Cool, pour into water Extract with Ethyl Acetate C->D E 5. Wash & Dry Wash with Water/Brine Dry over MgSO₄ D->E F 6. Concentrate Filter and evaporate solvent in vacuo E->F G 7. Purify Silica Gel Column Chromatography F->G H 8. Analyze NMR, MS for structure and purity confirmation G->H

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider a higher boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or using a stronger, non-nucleophilic base such as DBU. Microwave irradiation can also significantly accelerate the reaction.

  • Side Reactions: The nitrile group is generally stable but can be susceptible to hydrolysis under harsh basic conditions, especially in the presence of water. Ensure all reagents and solvents are anhydrous.

  • Purification Issues: If the product is highly polar, a different solvent system for chromatography (e.g., Dichloromethane/Methanol) may be required. Recrystallization can be an effective alternative to chromatography for solid products.

  • Safety: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all operations in a well-ventilated fume hood.

References

Application Notes and Protocols: The 2-Chloro-5-methylthiazole-4-carbonitrile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The search for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery. The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4] This is due to its ability to engage in key hydrogen bonding and other non-covalent interactions within the ATP-binding site of kinases.[4] This document provides detailed application notes and protocols for the investigation of 2-Chloro-5-methylthiazole-4-carbonitrile as a novel scaffold for the development of kinase inhibitors. We will explore its potential based on the well-established precedent of thiazole-based kinase inhibitors and provide a comprehensive workflow for its evaluation, from initial biochemical screening to cell-based validation.

Introduction: The Thiazole Scaffold in Kinase Inhibition

Thiazole derivatives have garnered significant interest from both academic and industrial researchers due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] In the context of oncology, the thiazole scaffold is a key component of several successful kinase inhibitors, such as Dasatinib and Dabrafenib.[5] These molecules effectively target a range of kinases involved in oncogenic signaling pathways, including serine/threonine and tyrosine kinases.[1][2][3] The versatility of the thiazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[6][7][8]

The subject of this guide, This compound , represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. The chloro and cyano functionalities offer opportunities for further chemical modification to enhance binding affinity and selectivity for specific kinase targets.

Proposed Mechanism of Action and Kinase Target Families

Based on the extensive literature on thiazole-based kinase inhibitors, the this compound scaffold is hypothesized to act as an ATP-competitive inhibitor. The thiazole ring can mimic the adenine region of ATP, while the substituents can be tailored to interact with specific residues in the kinase active site, conferring selectivity.

Potential Kinase Target Families:

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): Thiazole-containing compounds have shown potent inhibition of CDKs, which are key regulators of the cell cycle.[3]

    • PI3K/AKT/mTOR Pathway: This is a critical signaling pathway in cancer, and various thiazole derivatives have been developed as inhibitors.[3]

    • Aurora Kinases: These are essential for mitotic progression and are attractive targets for cancer therapy.[3]

  • Tyrosine Kinases:

    • Src Family Kinases: The discovery of Dasatinib, a potent pan-Src family kinase inhibitor, highlights the potential of the 2-aminothiazole scaffold.[9]

    • Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Thiazole derivatives have been investigated as inhibitors of various receptor tyrosine kinases involved in angiogenesis and tumor growth.[10]

Experimental Workflow for Scaffold Evaluation

The following sections outline a comprehensive, step-by-step approach to characterize the potential of this compound as a kinase inhibitor scaffold.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Cellular Validation A Compound Acquisition/Synthesis B Primary Biochemical Screening (Kinase Panel) A->B C Hit Identification B->C D IC50 Determination C->D Proceed with Hits E Selectivity Profiling D->E F Mechanism of Action Studies E->F G Cell-Based Phosphorylation Assay F->G Validate in Cellular Context H Cell Proliferation/Viability Assay G->H I Target Engagement Assay (Optional) H->I

Figure 1. A tiered experimental workflow for the evaluation of this compound as a kinase inhibitor scaffold.

Compound Acquisition and Preparation

The initial step is to obtain the this compound compound. This may involve custom synthesis or purchase from a chemical supplier. For screening purposes, the compound should be of high purity (>95%) and dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

Phase 1: Primary Biochemical Screening

The objective of this phase is to identify which kinases, if any, are inhibited by the compound. A broad kinase panel screen is the most efficient approach.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[11][12]

Materials:

  • This compound

  • Panel of recombinant kinases

  • Specific kinase substrate peptides

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating: Prepare serial dilutions of the this compound stock solution in assay buffer. Typically, a single high concentration (e.g., 10 µM) is used for primary screening. Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in kinase assay buffer.

    • Add the kinase/substrate mixture to the wells containing the compound.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Analysis: Measure the luminescence of each well. The signal is inversely proportional to kinase activity. Calculate the percent inhibition relative to the DMSO control.

Data Presentation:

Kinase Target% Inhibition at 10 µM
Kinase A85%
Kinase B12%
Kinase C92%
......

Table 1: Example data from a primary kinase panel screen.

Phase 2: Hit Characterization

Once initial "hits" (kinases inhibited by >50% at the screening concentration) are identified, the next step is to characterize the potency and selectivity of the compound.

Protocol 2: IC50 Determination

This protocol determines the concentration of the inhibitor required to reduce kinase activity by 50%.

Methodology:

  • Follow the procedure outlined in Protocol 1 .

  • Instead of a single concentration, prepare a 10-point serial dilution of the this compound, typically starting from 100 µM.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation:

Kinase TargetIC50 (nM)
Kinase A75
Kinase C50

Table 2: Example IC50 data for confirmed hits.

Mechanism of Action Studies:

To confirm an ATP-competitive mechanism of action, the IC50 value can be determined at varying ATP concentrations. An increase in IC50 with increasing ATP concentration is indicative of ATP-competitive inhibition.

Phase 3: Cellular Validation

Biochemical assays are essential for initial screening, but it is crucial to validate the activity of the compound in a more physiologically relevant cellular context.[14]

Protocol 3: Cell-Based Phosphorylation Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase in intact cells.[15]

Materials:

  • Cancer cell line known to have active signaling through the target kinase

  • This compound

  • Cell lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the substrate

  • Secondary antibodies

  • ELISA or Western blot reagents

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells and lyse them to release cellular proteins.

  • Quantification of Phosphorylation:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the concentration of the compound that causes a 50% reduction in substrate phosphorylation (cellular IC50).

Protocol 4: Cell Proliferation/Viability Assay

This assay assesses the effect of the compound on the growth and survival of cancer cells.

Methodology:

  • Seed cancer cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the this compound for an extended period (e.g., 72 hours).

  • Measure cell viability using a commercially available reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

  • Calculate the GI50 (concentration for 50% growth inhibition).

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Recombinant Kinase D ADP Production (Luminescence) B Substrate + ATP C Inhibitor G Phospho-Substrate Level D->G Correlation E Cancer Cell Line F Inhibitor Treatment E->F F->G H Cell Viability F->H G->H Functional Outcome

Figure 2. Relationship between biochemical and cell-based assays for kinase inhibitor validation.

Structure-Activity Relationship (SAR) and Molecular Docking

The this compound scaffold provides several avenues for chemical modification to improve potency and selectivity.

  • Position 2 (Chloro group): This position can be substituted with various amine-containing fragments to potentially form hydrogen bonds with the hinge region of the kinase active site, a common interaction for thiazole-based inhibitors.

  • Position 4 (Carbonitrile group): The nitrile can be hydrolyzed to a carboxylic acid or an amide, or used as a handle for further chemical elaboration to explore interactions in the solvent-exposed region of the active site.

  • Position 5 (Methyl group): Modification of this group can influence steric interactions and potentially improve selectivity.

Molecular Docking:

Computational docking studies can be employed to predict the binding mode of this compound and its derivatives within the active site of target kinases.[10][16][17] This can provide valuable insights for rational drug design and guide the synthesis of more potent analogs.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. Its structural similarity to known successful thiazole-based drugs provides a strong rationale for its investigation. The systematic workflow presented in these application notes, combining biochemical and cell-based assays, will enable researchers to thoroughly characterize the potential of this scaffold and its derivatives. The insights gained from these studies can pave the way for the development of the next generation of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. Our goal is to move beyond a simple procedural list, offering a causal understanding of the experimental choices and a robust framework for troubleshooting common side reactions and challenges.

The primary route to this compound involves a Sandmeyer reaction, a powerful and widely used method for converting a primary aromatic amine into a halide via a diazonium salt intermediate.[1][2] This guide will focus on the critical parameters of this transformation, starting from its precursor, 2-Amino-5-methylthiazole-4-carbonitrile.

Core Synthesis Pathway: The Sandmeyer Reaction

The conversion of the 2-amino group on the thiazole ring to a chloro group is achieved through a two-step, one-pot process:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.[]

  • Copper(I)-Catalyzed Substitution: The diazonium salt is then displaced by a chloride ion, a reaction catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[1] This step follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]

The overall reaction is depicted below.

Caption: General scheme of the Sandmeyer reaction for this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Q1: My final product yield is significantly lower than expected. What are the most likely causes?

A1: Low yield in a Sandmeyer reaction is a common issue that can typically be traced back to three main areas:

  • Incomplete Diazotization: The formation of the diazonium salt is the critical first step. If this step is inefficient, the overall yield will suffer.

    • Cause: Impure sodium nitrite (NaNO₂), inaccurate stoichiometry, or localized warming.

    • Solution: Use high-purity, finely ground NaNO₂ and prepare the solution just before use. Ensure slow, dropwise addition of the cold NaNO₂ solution to the acidic amine slurry while maintaining vigorous stirring and keeping the temperature strictly between 0–5 °C with an ice-salt bath.[4]

  • Premature Decomposition of the Diazonium Salt: Thiazole diazonium salts, like many diazonium salts, are thermally unstable.[4] Decomposition before the addition of the copper catalyst is a primary cause of yield loss.

    • Cause: The reaction temperature rising above the crucial 0–5 °C range.

    • Solution: Meticulous temperature control is non-negotiable. Use a properly calibrated thermometer placed directly in the reaction mixture. The addition of NaNO₂ is exothermic, so a slow addition rate is key to preventing temperature spikes.

  • Formation of Byproducts: Several side reactions can compete with the desired chloride substitution, consuming the diazonium salt intermediate.

    • Cause & Solution: See Q2 and Q3 below for detailed explanations on the formation of phenolic and azo-coupled byproducts.

Q2: The reaction mixture turned a dark brown or black color, and I isolated a tarry, insoluble material. What happened?

A2: This is a classic sign of unwanted azo coupling reactions .[4] The electrophilic diazonium salt can attack an unreacted, electron-rich 2-amino-5-methylthiazole-4-carbonitrile molecule. This forms a highly colored and often polymeric azo compound, which presents as a tarry precipitate.

  • Causality: This side reaction becomes significant if the starting amine is not fully protonated. The free amine is a potent nucleophile that readily couples with the diazonium salt.

  • Preventative Measures:

    • Ensure High Acidity: Use a sufficient excess of a strong mineral acid (e.g., 2.5-3.0 molar equivalents of HCl). This ensures the starting amine is fully converted to its non-nucleophilic ammonium salt, preventing it from participating in coupling reactions.[4]

    • Maintain Low Temperature: As with decomposition, higher temperatures accelerate these unwanted side reactions.

    • Order of Addition: Add the amine to the acid, not the other way around, to ensure it is immediately protonated.

Q3: My product is contaminated with a significant amount of a hydroxyl-containing impurity. How do I prevent this?

A3: You are likely forming 2-Hydroxy-5-methylthiazole-4-carbonitrile . This occurs when water, the solvent, acts as a nucleophile and attacks the diazonium salt, displacing nitrogen and forming a phenol-like byproduct.[5]

  • Causality: This reaction, sometimes called a "Verkochung" reaction, competes directly with the desired Sandmeyer reaction.[1] It is particularly problematic if the reaction is allowed to warm up before the copper(I) chloride has had a chance to catalyze the substitution.[6]

  • Preventative Measures:

    • Maximize Chloride Concentration: The Sandmeyer reaction relies on a high concentration of the desired nucleophile (Cl⁻) to outcompete water. Using concentrated hydrochloric acid as the medium is standard. The copper(I) chloride also serves as a concentrated source of chloride at the reaction center.

    • Strict Temperature Control: Do not allow the reaction mixture to warm significantly after the diazotization is complete. Introduce the copper(I) chloride solution while the mixture is still cold. A controlled, gentle warming may be applied after the catalyst is added to drive the substitution to completion.

Q4: Purification of the final product is challenging due to persistent impurities. What are the best purification strategies?

A4: The crude product often contains unreacted starting material, the 2-hydroxy byproduct, and traces of azo compounds.

  • Initial Workup: After the reaction, quenching with water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. A subsequent wash with a dilute base (e.g., aqueous sodium bicarbonate) can help remove the acidic 2-hydroxy byproduct.[5]

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can provide a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: Why is copper(I) chloride used as a catalyst?

A1: The copper(I) salt is essential for the Sandmeyer reaction mechanism. It acts as a single-electron transfer (SET) agent. The Cu(I) donates an electron to the diazonium salt, which then loses a molecule of dinitrogen gas (N₂) to form an aryl radical. This radical then abstracts a chlorine atom from the newly formed copper(II) chloride, yielding the final product and regenerating the Cu(I) catalyst.[2][7] This radical pathway is more efficient than a direct nucleophilic substitution on the diazonium salt.

Q2: Can I use copper(II) chloride instead of copper(I) chloride?

A2: While some Sandmeyer-type reactions can utilize Cu(II) salts, the classic and most efficient reaction for chlorination uses Cu(I).[8] Using Cu(II) directly may lead to lower yields or different side products. The Cu(I) species is central to the catalytic cycle that generates the necessary aryl radical intermediate.[1]

Q3: How can I confirm that the initial diazotization step was successful before proceeding?

A3: A simple spot test can be performed. Take a drop of the cold diazonium salt solution and add it to a freshly prepared, chilled solution of 2-naphthol in aqueous sodium hydroxide. The immediate formation of an intense red-orange azo dye is a positive indication of the presence of the diazonium salt.[4]

Q4: What is the ideal workup procedure to isolate the crude product?

A4: Once the reaction is complete (indicated by the cessation of nitrogen evolution), the typical procedure is to pour the reaction mixture into a larger volume of water or an ice/water mixture. This dilutes the acid and precipitates the organic product. The product is then extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The combined organic layers should be washed with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. After drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), the solvent can be removed under reduced pressure.

Visual Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

Caption: A step-by-step flowchart for troubleshooting the Sandmeyer synthesis.

Key Experimental Parameters and Their Impact

The success of this synthesis is highly dependent on the careful control of several parameters. The following table summarizes their effects.

ParameterRecommended ConditionRationale & Impact on Side Reactions
Temperature 0–5 °C (Diazotization)Critical. Higher temperatures cause rapid decomposition of the diazonium salt to form phenolic byproducts and promote azo coupling.[4]
Acid Concentration >2.5 Molar Equivalents (HCl)Ensures complete protonation of the starting amine, preventing it from acting as a nucleophile in azo coupling side reactions.[4]
NaNO₂ Addition Rate Slow, DropwiseThe reaction is exothermic. A slow rate prevents localized overheating, which would lead to diazonium salt decomposition.
CuCl Stoichiometry Catalytic to StoichiometricA sufficient amount is needed to ensure the rate of the Sandmeyer reaction is much faster than the rate of byproduct formation (e.g., hydrolysis).
Stirring VigorousEnsures efficient heat transfer to the cooling bath and homogenous mixing, preventing localized concentration and temperature gradients.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment, and after a thorough risk assessment.

Synthesis of this compound from 2-Amino-5-methylthiazole-4-carbonitrile

  • Preparation of Amine Slurry: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-Amino-5-methylthiazole-4-carbonitrile (1.0 eq) and concentrated hydrochloric acid (3.0 eq). Cool the resulting slurry to 0 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water in the dropping funnel. Add this solution dropwise to the vigorously stirred amine slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[4]

  • Confirmation (Optional): After the addition is complete, stir for an additional 15 minutes at 0-5 °C. Test for the presence of the diazonium salt using the 2-naphthol test.

  • Copper Catalyst Preparation: In a separate beaker, dissolve copper(I) chloride (0.3 - 1.0 eq) in concentrated hydrochloric acid (1.0 eq) with minimal heating, then cool to 0 °C.

  • Sandmeyer Reaction: Add the cold copper(I) chloride solution to the cold diazonium salt slurry. A vigorous evolution of nitrogen gas should be observed.

  • Reaction Completion: Allow the mixture to slowly warm to room temperature while stirring. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, which is indicated by the cessation of gas evolution.

  • Workup: Pour the reaction mixture onto crushed ice. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water, then with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by silica gel column chromatography.

References

Technical Support Center: Purification of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-5-methylthiazole-4-carbonitrile. Recognizing that purification is a critical step to ensure the integrity of downstream applications, we have developed this resource to address common challenges and provide field-proven solutions. The protocols and troubleshooting advice herein are synthesized from established chemical principles and best practices observed for analogous thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: Based on the physicochemical properties of similar substituted thiazoles, which are often crystalline solids or high-boiling liquids, three primary techniques are recommended:

  • Recrystallization: Ideal if the compound is a solid at room temperature and a suitable solvent system can be identified.

  • Silica Gel Column Chromatography: A highly versatile method for removing polar and non-polar impurities when high purity is required.

  • Vacuum Distillation: Suitable for thermally stable, low-melting solids or liquids. Caution is advised due to the potential for thermal decomposition, a known issue with related chlorothiazoles.[1][2]

Q2: What is the likely physical state of this compound?

A2: While specific data for this compound is not widely published, analogous structures like 2-Chlorothiazole-5-carbonitrile exhibit a melting point of 47-49°C.[3] Therefore, it is reasonable to expect this compound to be a low-melting solid or crystalline powder at ambient temperature.

Q3: What are the common impurities I should expect from the synthesis?

A3: Impurities are highly dependent on the synthetic route. However, for heterocyclic compounds like thiazoles, common impurities include:

  • Unreacted Starting Materials: Such as the thioamide and α-halo ketone precursors in a Hantzsch-type synthesis.[4]

  • Reaction Byproducts: Including regioisomers, hydrolyzed intermediates (e.g., amides, carboxylic acids), and polymeric tars.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Decomposition Products: Thiazoles, especially those with chloro-substituents, can be susceptible to degradation under harsh thermal or pH conditions.[2][5]

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted approach is recommended for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography (GC): Useful for assessing volatile impurities and can provide quantitative data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.

Purification & Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format for specific issues you may encounter.

Troubleshooting Recrystallization

Q: My compound is "oiling out" and not forming crystals during recrystallization. What's happening and how do I fix it?

A: "Oiling out" occurs when the dissolved compound separates from the cooling solvent as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated at a temperature above the compound's melting point or when impurities are inhibiting crystal formation.

Causality & Solution:

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to align into an ordered crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.

  • Inappropriate Solvent Polarity: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to crash out prematurely as an amorphous solid or oil.

    • Solution: Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes, heptane) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then cool slowly.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: Try adding a seed crystal (a tiny crystal of pure product) to the cooling solution to initiate crystallization. If that fails, the crude material may require a pre-purification step, such as a quick pass through a silica gel plug, before recrystallization.

Solvent System Suggestions for Recrystallization PolarityNotes
Single Solvents
Ethanol or IsopropanolPolar ProticGood starting point. Dissolve in hot solvent and cool.
TolueneNon-polar AromaticCan be effective for aromatic compounds.
Binary Solvents
Ethyl Acetate / HexanesMid to LowDissolve in minimal hot ethyl acetate, add hexanes until cloudy, clarify with ethyl acetate, then cool.
Dichloromethane / HeptaneMid to LowSimilar to above. Ensure adequate ventilation.
Troubleshooting Column Chromatography

Q: My product is streaking or tailing on the TLC plate and the column, leading to poor separation. Why?

A: Streaking is often caused by the interaction of the compound with the stationary phase (silica gel). The nitrogen atom in the thiazole ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This causes some molecules to "stick" and elute more slowly, resulting in a tailed spot.

Causality & Solution:

  • Acid-Base Interaction: The basic thiazole nitrogen binds to acidic silica.

    • Solution: Add a basic modifier to your eluent system. A small amount of triethylamine (0.1-1% v/v) or pyridine will compete for the acidic sites on the silica, allowing your compound to elute in a tighter band.

  • Compound Overload: Applying too much material to the TLC plate or column can exceed the capacity of the stationary phase, leading to tailing.

    • Solution: Ensure you are not spotting too much compound on your TLC plate. For column chromatography, maintain a proper product-to-silica ratio, typically ranging from 1:30 to 1:100 (w/w) depending on the separation difficulty.

Workflow for Optimizing Chromatographic Separation

G cluster_0 TLC Analysis start Crude Product tlc Run TLC with Hexane/EtOAc start->tlc rf_check Is Product Rf 0.2-0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No streaking_check Is there streaking? rf_check->streaking_check Yes adjust_polarity->tlc add_base Add 0.5% Triethylamine to Eluent streaking_check->add_base Yes column Run Column Chromatography streaking_check->column No add_base->tlc purity_check Check Purity of Fractions (TLC/HPLC) column->purity_check end_node Pure Product purity_check->end_node

Caption: Workflow for chromatographic purification.

Troubleshooting Vacuum Distillation

Q: I am seeing charring and discoloration in my distillation flask, and my yield is low. Is my product decomposing?

A: Yes, this is a strong indication of thermal decomposition. Related compounds like 2-chloro-5-chloromethylthiazole are known to be heat-sensitive, and high temperatures during distillation can cause degradation, leading to reduced yield and purity.[2]

Causality & Solution:

  • Excessive Temperature: The distillation temperature (pot temperature) is too high, exceeding the decomposition threshold of the compound.

    • Solution 1: Improve Vacuum: The most effective way to lower the boiling point is to use a high-vacuum pump (e.g., <1 mmHg). A lower pressure directly translates to a lower boiling temperature. Ensure all joints are properly sealed with high-vacuum grease.

    • Solution 2: Use a Stabilizer: Patents for the purification of the analogous 2-chloro-5-chloromethylthiazole describe the addition of stabilizers to the distillation pot.[1][7] These agents help to suppress decomposition pathways. Consider adding a small amount of a high-boiling, non-reactive stabilizer.

      • Polyethylene glycol (PEG): Average molecular weight of 200-600 Da.[1][7]

      • Epoxidized soybean oil: Can act as an acid scavenger.[2]

  • Presence of Acidic Impurities: Trace acidic impurities can catalyze decomposition at elevated temperatures.

    • Solution: Before distillation, wash the crude product with a dilute aqueous solution of sodium bicarbonate to neutralize any residual acids from the synthesis, then dry thoroughly.[8][9]

Distillation Parameter Standard Condition Optimized for Heat-Sensitive Compound
Pressure 10-20 mmHg (Water Aspirator)< 1 mmHg (High-Vacuum Pump)
Pot Temperature As required to boilKeep as low as possible, ideally < 120°C.[1]
Additives None5-10% (w/w) PEG-400 or Epoxidized Soybean Oil.[1][2]
Pre-treatment NoneAqueous bicarbonate wash, followed by drying.[8]

Troubleshooting Flowchart for Low Distillation Yield

G start Low Yield or Decomposition During Distillation check_pressure Is Vacuum < 1 mmHg? start->check_pressure improve_vacuum Improve Vacuum System: Check for leaks, Use high-vac pump check_pressure->improve_vacuum No check_temp Is Pot Temp < 120°C? check_pressure->check_temp Yes rerun Re-run Distillation improve_vacuum->rerun add_stabilizer Add Stabilizer (e.g., PEG-400) to crude material check_temp->add_stabilizer No pretreat Pre-treat with Bicarbonate Wash and Dry Thoroughly check_temp->pretreat Yes (and still decomposing) add_stabilizer->rerun pretreat->add_stabilizer

Caption: Troubleshooting thermal decomposition during distillation.

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-Chloro-5-methylthiazole-4-carbonitrile. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome the inherent low reactivity of this versatile but challenging heterocyclic building block. As your partner in research, we aim to equip you with the knowledge to navigate common experimental hurdles and achieve success in your synthetic endeavors.

Introduction: Understanding the Reactivity Profile

This compound is a valuable intermediate in medicinal chemistry and materials science. However, its reactivity is often hampered by several electronic and structural factors. The thiazole ring is electron-deficient, which, while activating the chlorine at the 2-position towards some forms of nucleophilic substitution, also presents challenges. The nitrogen atom in the thiazole ring can act as a Lewis base and coordinate to palladium catalysts, leading to catalyst deactivation in cross-coupling reactions.[1][2] The chloro substituent itself is a less reactive leaving group compared to its bromo or iodo counterparts, necessitating more forcing conditions or highly active catalytic systems for efficient transformation.[3][4]

This guide is structured to provide direct solutions to common problems encountered when using this substrate in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid troubleshooting advice.

Q1: My Suzuki-Miyaura coupling with this compound is not working. What is the most likely reason?

A1: The most common issue is catalyst deactivation or insufficient catalyst activity. The nitrogen atom of the thiazole can poison the palladium catalyst.[1][2] Additionally, the chloro group is a poor leaving group, requiring a highly active catalyst for oxidative addition. We recommend using a catalyst system with bulky, electron-rich phosphine ligands, such as XPhos or SPhos, which have shown success with challenging heteroaryl chlorides.[2]

Q2: I am observing significant amounts of starting material in my Buchwald-Hartwig amination. How can I drive the reaction to completion?

A2: Incomplete conversion in Buchwald-Hartwig reactions with this substrate is often due to a combination of a less reactive chloro group and potential catalyst inhibition. Increasing the reaction temperature and ensuring strictly anhydrous and oxygen-free conditions are crucial. A screen of strong, non-nucleophilic bases like LiHMDS or K3PO4 is also recommended. Employing a second-generation or third-generation Buchwald precatalyst can significantly improve reaction efficiency.[5][6]

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound?

A3: While SNAr is possible, it is challenging. The thiazole ring's electron-withdrawing nature is beneficial, but the reaction often requires a strong nucleophile and may necessitate elevated temperatures. The success of SNAr reactions on heteroaromatics is highly dependent on the nucleophile and reaction conditions.[7][8] For less reactive nucleophiles, a palladium-catalyzed cross-coupling approach is generally more reliable.

Q4: I am seeing a black precipitate (palladium black) in my cross-coupling reaction. What does this indicate?

A4: The formation of palladium black is a sign of catalyst decomposition and deactivation.[1] This can be caused by impurities in reagents or solvents, exposure to oxygen, or running the reaction at too high a temperature for an extended period. To mitigate this, ensure all reagents and solvents are pure and thoroughly degassed. Using a more stable precatalyst or a ligand that better stabilizes the palladium(0) species can also prevent decomposition.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, evidence-based strategies for specific reaction types.

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application with this compound requires careful optimization.

The rate-limiting step for this substrate is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst. This step is slower for chlorides than for bromides or iodides.[3][4] Furthermore, the thiazole nitrogen can coordinate to the palladium center, forming off-cycle, inactive complexes.[1][2]

Suzuki_Troubleshooting cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Quality Control Start Low Yield in Suzuki Coupling Catalyst Optimize Catalyst System Start->Catalyst Initial Step Conditions Adjust Reaction Conditions Catalyst->Conditions If still low yield Ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) Reagents Verify Reagent Quality Conditions->Reagents If still low yield Base Screen Bases (K3PO4, Cs2CO3, K2CO3) Reagents->Catalyst Re-evaluate Boronic_Acid Use High-Purity Boronic Acid/Ester (Check for Protodeboronation) Success Successful Coupling Ligand->Success Often resolves issue Precatalyst Employ Modern Precatalysts (e.g., G2, G3, G4 Palladacycles) Precatalyst->Success Often resolves issue Solvent Use Anhydrous, Degassed Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Temperature Optimize Temperature (80-120 °C) Temperature->Success Can improve rate Inert_Atmosphere Ensure Strict Inert Atmosphere (Degas solvents, use Ar/N2) Inert_Atmosphere->Success Prevents decomposition

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or boronic ester (1.2-1.5 mmol), and a strong base such as K3PO4 (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterRecommendationRationale
Catalyst XPhos Pd G3, SPhos Pd G3Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[2][9]
Base K3PO4, Cs2CO3Strong, non-nucleophilic bases are effective; K3PO4 is often used in anhydrous conditions.[10]
Solvent 1,4-Dioxane, TolueneAnhydrous, degassed polar aprotic solvents are preferred.[11]
Temperature 80-110 °CHigher temperatures are often required for aryl chlorides.[12]
Guide 2: Buchwald-Hartwig Amination

This C-N bond-forming reaction is essential for synthesizing substituted aminothiazoles, which are prevalent in medicinal chemistry.

Similar to Suzuki coupling, the oxidative addition of the C-Cl bond can be slow. Additionally, the final C-N reductive elimination step must be favored over side reactions like β-hydride elimination, although this is less of a concern with aryl amines. Catalyst inhibition by the amine substrate or product can also occur.[5][6]

Buchwald_Troubleshooting cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions Start Low Yield in Buchwald-Hartwig Amination Catalyst Optimize Catalyst & Ligand Start->Catalyst Base Select Appropriate Base Catalyst->Base If still low yield Ligand Use Biarylphosphine Ligands (e.g., RuPhos, BrettPhos) Conditions Refine Reaction Conditions Base->Conditions If still low yield Strong_Base Use Strong, Non-nucleophilic Bases (LiHMDS, NaOtBu, K3PO4) Temperature Increase Temperature (100-120 °C) Success Successful Amination Ligand->Success Precatalyst Use G3 or G4 Precatalysts Strong_Base->Success Temperature->Success Inert Strict Anhydrous/Anaerobic Conditions

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Preparation: In a glovebox, add the amine (1.2 mmol) and a strong base (e.g., LiHMDS or NaOtBu, 1.4 mmol) to a vial.

  • Substrate & Catalyst: In a separate vial, add this compound (1.0 mmol) and the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%).

  • Solvent & Mixing: Add anhydrous, degassed solvent (e.g., toluene or THF, 0.1-0.2 M) to both vials. Transfer the amine/base slurry to the substrate/catalyst mixture.

  • Reaction: Seal the vial and heat to 100-120 °C with stirring.

  • Monitoring & Workup: Follow the procedure outlined for the Suzuki-Miyaura coupling.

ParameterRecommendationRationale
Catalyst RuPhos Pd G3, BrettPhos Pd G3These systems are highly active for C-N coupling of aryl chlorides.[12][13]
Base LiHMDS, NaOtBuStrong bases are required to deprotonate the amine and facilitate the catalytic cycle.[6]
Solvent Toluene, THFAnhydrous, degassed aprotic solvents are essential.
Temperature 100-120 °CElevated temperatures are typically necessary to drive the reaction to completion.[5]
Guide 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a metal-free alternative for introducing nucleophiles, particularly for strongly activated systems.

For an SNAr reaction to proceed, the aromatic ring must be sufficiently activated by electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate.[8] While the nitrile and the thiazole ring itself provide activation, the chloride is a moderately good leaving group. The reaction is often limited to strong nucleophiles.

SNAr_Troubleshooting cluster_nucleophile Nucleophile cluster_conditions Conditions Start Low Yield in SNAr Nucleophile Assess Nucleophile Strength Start->Nucleophile Conditions Optimize Reaction Conditions Nucleophile->Conditions Strong_Nu Use Strong Nucleophiles (e.g., Thiolates, Alkoxides) Alternative Consider Alternative (e.g., Cross-Coupling) Conditions->Alternative If reaction still fails Solvent Use Polar Aprotic Solvents (DMF, DMSO, NMP) Success Successful SNAr Strong_Nu->Success Temperature Increase Temperature (May require >100 °C) Temperature->Success

Caption: Troubleshooting workflow for Nucleophilic Aromatic Substitution (SNAr).

  • Preparation: To a round-bottom flask, add the thiol (1.1 mmol) and a base (e.g., K2CO3 or NaH, 1.2 mmol) in a polar aprotic solvent like DMF or DMSO (0.2-0.5 M).

  • Substrate Addition: Stir the mixture for 15-30 minutes at room temperature to form the thiolate, then add this compound (1.0 mmol).

  • Reaction: Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.

  • Workup: Cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

ParameterRecommendationRationale
Nucleophile Strong nucleophiles (thiolates, alkoxides)Required to attack the electron-deficient ring and displace the chloride.
Solvent DMF, DMSO, NMPPolar aprotic solvents stabilize the charged intermediate and accelerate the reaction.[14]
Base K2CO3, NaHTo deprotonate the nucleophile (if necessary).
Temperature 80-120 °CThermal energy is often needed to overcome the activation barrier.

References

Technical Support Center: Troubleshooting Guide for 2-Chloro-5-methylthiazole-4-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-methylthiazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the experimental challenges associated with this versatile heterocyclic building block. The information provided is grounded in established chemical principles to ensure scientific integrity and practical utility.

Understanding the Reactivity of this compound

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the electrophilic carbon at the 2-position bearing a chloro leaving group, and the carbon-nitrogen triple bond of the nitrile group. Understanding the interplay and potential competition between these two functional groups is paramount for successful reaction outcomes.

  • The 2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring nitrogen and the adjacent cyano group activates the C2 position for attack by a variety of nucleophiles.[1]

  • The 4-Carbonitrile Group: The nitrile group is a versatile functional handle that can undergo hydrolysis to form an amide or a carboxylic acid, reduction to a primary amine, or react with organometallic reagents to yield ketones after hydrolysis.[2][3]

The key to successful synthesis is often chemoselectivity—directing the reaction to the desired functional group while minimizing side reactions at the other.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Category 1: Nucleophilic Substitution at the 2-Chloro Position

Question 1: My nucleophilic substitution reaction with an amine/thiol/alkoxide is showing low yield and a significant amount of unreacted starting material. What could be the cause?

Answer: Low conversion in nucleophilic substitution reactions on 2-chlorothiazoles can stem from several factors:

  • Insufficient Nucleophilicity: The nucleophile you are using may not be strong enough to displace the chloride under the current reaction conditions.

  • Inadequate Base: Many nucleophilic substitutions, especially with amines and thiols, require a non-nucleophilic base to neutralize the HCl generated in situ. If the base is too weak or sterically hindered, the reaction medium can become acidic, protonating your nucleophile and reducing its effectiveness.

  • Low Reaction Temperature: While it's wise to start with milder conditions to avoid side reactions, SNAr reactions on heterocyclic systems often require elevated temperatures to proceed at a reasonable rate.

  • Solvent Choice: The reaction solvent plays a crucial role. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic species formed during the reaction and promote the SNAr mechanism.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.

  • Use a Stronger Base: If using a base, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate base like K₂CO₃ or Cs₂CO₃.

  • Solvent Optimization: If your reaction is sluggish in a solvent like THF or acetonitrile, consider switching to a higher-boiling aprotic polar solvent such as DMF or DMSO.

  • Pre-formation of the Nucleophile: For weakly acidic nucleophiles like some thiols or alcohols, pre-treating with a strong base (e.g., NaH) to form the corresponding thiolate or alkoxide before adding the thiazole substrate can significantly improve the reaction rate.

Question 2: I'm attempting a nucleophilic substitution with an amine, but I'm observing the formation of a side product, which I suspect is the hydrolysis of the nitrile group. How can I prevent this?

Answer: This is a classic chemoselectivity problem. The presence of water in your reaction mixture, especially under basic or acidic conditions (which can be generated during the reaction), can lead to the hydrolysis of the nitrile group to the corresponding amide or even the carboxylic acid.[4][5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control the Base: While a base is often necessary, a large excess of a strong base in the presence of trace water can promote nitrile hydrolysis. Use a stoichiometric amount of a non-hydroxide base like triethylamine or DIPEA (N,N-Diisopropylethylamine).

  • Temperature Management: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate for the desired substitution. Higher temperatures will accelerate the rate of nitrile hydrolysis.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to conditions that could cause hydrolysis.

Category 2: Reactions of the 4-Carbonitrile Group

Question 3: I am trying to hydrolyze the nitrile to a carboxylic acid using strong acid (e.g., concentrated H₂SO₄ or HCl), but the reaction is incomplete, or I am getting a complex mixture of products. What should I do?

Answer: Hydrolysis of nitriles, especially on electron-rich heterocyclic systems, can be challenging.[6] Incomplete reaction or decomposition can occur due to:

  • Insufficiently Harsh Conditions: Complete hydrolysis to the carboxylic acid often requires forcing conditions (high temperature and prolonged reaction times).

  • Intermediate Amide Stability: The hydrolysis proceeds through an amide intermediate.[5][7] This amide might be stable under your initial conditions and require more vigorous conditions for the second hydrolysis step to the carboxylic acid.

  • Substrate Decomposition: Thiazole rings can be unstable under strongly acidic conditions and high temperatures, leading to ring-opening or other decomposition pathways.[8]

Troubleshooting Steps:

  • Staged Temperature Increase: Start the reaction at a moderate temperature (e.g., 80-90 °C) and monitor for the disappearance of the starting nitrile and the appearance of the intermediate amide. Once the nitrile is consumed, you can increase the temperature (e.g., to 100-120 °C) to drive the hydrolysis of the amide to the carboxylic acid.

  • Choice of Acid: A mixture of acetic acid and concentrated sulfuric acid can sometimes be effective. Alternatively, consider using aqueous HCl at reflux.

  • Basic Hydrolysis as an Alternative: If acidic conditions are leading to decomposition, basic hydrolysis using aqueous NaOH or KOH at reflux can be a viable alternative.[9] The reaction will yield the carboxylate salt, which can then be acidified during the workup to produce the carboxylic acid.

Question 4: My reduction of the nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH₄) is giving a low yield. What are the common pitfalls?

Answer: Reduction of nitriles with LiAlH₄ is a powerful transformation, but low yields can result from several issues:[10][11][12]

  • Reaction with the 2-Chloro Group: LiAlH₄ is a potent reducing agent and can potentially reduce the 2-chloro substituent, leading to the formation of 5-methylthiazole-4-carbonitrile.

  • Incomplete Reaction: Insufficient LiAlH₄ or reaction time can lead to incomplete conversion.

  • Workup Issues: The quenching and workup of LiAlH₄ reactions are critical. Improper workup can lead to the formation of aluminum salt emulsions that trap the product, making isolation difficult and reducing the yield.

Troubleshooting Steps:

  • Control the Temperature: Perform the addition of the thiazole substrate to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) to control the initial exotherm and potentially minimize side reactions.

  • Use Sufficient Reducing Agent: Ensure you are using at least 2 equivalents of LiAlH₄, as two hydride ions are consumed per nitrile group.

  • Careful Workup: A Fieser workup is often effective for quenching LiAlH₄ reactions. For a reaction with 'x' grams of LiAlH₄, sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, with vigorous stirring. This should produce a granular precipitate of aluminum salts that can be easily filtered off.

  • Alternative Reducing Agents: If reduction of the chloro group is a persistent problem, consider alternative, milder reducing agents like catalytic hydrogenation (e.g., H₂, Raney Nickel), although this may also affect the chloro group under certain conditions.

Question 5: I am attempting a Grignard reaction with the nitrile to form a ketone, but the reaction is not working. What could be the problem?

Answer: Grignard reactions with nitriles can be sensitive.[6][13] Potential issues include:

  • Reaction with the Thiazole Ring: Grignard reagents are strong bases and can deprotonate acidic protons on the molecule. While the methyl group is a potential site, deprotonation of the thiazole ring itself is also possible, which would consume the Grignard reagent.

  • Complexation: The nitrogen atom of the thiazole ring can coordinate with the magnesium of the Grignard reagent, potentially deactivating it.

  • Steric Hindrance: The substituents on the thiazole ring might sterically hinder the approach of the Grignard reagent to the nitrile carbon.

Troubleshooting Steps:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the nitrile. This maintains a low concentration of the Grignard reagent and can minimize side reactions.

  • Use of Additives: In some cases, the addition of a Lewis acid like CeCl₃ (to form an organocerium reagent in situ) can improve the outcome of Grignard additions to sensitive substrates.

  • Consider an Organolithium Reagent: Organolithium reagents are often more reactive than Grignard reagents and may be more successful in this transformation. However, their higher reactivity also means a greater potential for side reactions, so low temperatures are crucial.

Data and Protocols

Table 1: Summary of Reaction Conditions
Reaction TypeReagents and ConditionsPotential Side Reactions
Nucleophilic Substitution Nucleophile (e.g., R-NH₂), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, MeCN), 50-120 °CNitrile hydrolysis
Nitrile Hydrolysis (Acidic) Conc. H₂SO₄ or HCl, H₂O, RefluxRing decomposition
Nitrile Hydrolysis (Basic) 10-20% aq. NaOH or KOH, Reflux---
Nitrile Reduction 1. LiAlH₄, THF, 0 °C to RT; 2. Aqueous workupReduction of 2-chloro group
Grignard Reaction 1. R-MgBr, THF, 0 °C to RT; 2. Aqueous acid workupDeprotonation, low conversion
Experimental Protocol: Nucleophilic Substitution with an Amine
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Nitrile Hydrolysis to Carboxylic Acid (Basic Conditions)
  • In a round-bottom flask, suspend this compound (1.0 eq) in a 20% aqueous solution of sodium hydroxide (10 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired carboxylic acid.

Visualizations

Diagram 1: Key Reaction Pathways

G A 2-Chloro-5-methylthiazole- 4-carbonitrile B 2-Substituted-5-methylthiazole- 4-carbonitrile A->B  Nu⁻ / Base   C 2-Chloro-5-methylthiazole- 4-carboxamide A->C  H₂O / H⁺ (mild)   E 2-Chloro-5-methyl-4-(aminomethyl)thiazole A->E  1. LiAlH₄  2. H₂O   D 2-Chloro-5-methylthiazole- 4-carboxylic acid C->D  H₂O / H⁺ or OH⁻ (strong)  

References

Technical Support Center: Navigating the Stability of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-5-methylthiazole-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for the synthetic handles it offers. However, its utility is accompanied by significant stability challenges that can impact experimental reproducibility, yield, and purity. This technical guide serves as a dedicated support center for researchers, providing in-depth troubleshooting advice and answers to frequently encountered issues. Given the limited specific literature on this exact molecule, this guide synthesizes data from closely related structural analogs, such as 2-chloro-5-(chloromethyl)thiazole (CCMT), and fundamental principles of heterocyclic chemistry to provide robust, field-proven insights.

Part 1: Frequently Asked Questions (FAQs) - A Quick Reference

Q1: What are the primary stability concerns with this compound?

The primary stability concerns are threefold:

  • Hydrolytic Instability: The 2-chloro substituent on the electron-deficient thiazole ring is susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases, leading to the formation of the corresponding 2-hydroxy derivative.[1][2]

  • Thermal Decomposition: Thiazole derivatives, especially those with halogen substituents, can undergo thermal decomposition at elevated temperatures. This is a critical concern during purification steps like distillation or when running reactions at high heat for extended periods.[3][4]

  • Nucleophilic Substitution: The C2-chloride is a leaving group, making the compound reactive towards a wide range of nucleophiles beyond water. This includes alcohols, amines, and thiols, which can lead to unwanted side-product formation during synthesis.

Q2: What are the ideal storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal decomposition and slows kinetic rates of potential side reactions.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[6]
Container Tightly-sealed, amber glass vialProtects from moisture and light, which can potentially catalyze degradation.
Moisture Store in a desiccatorCrucial for preventing hydrolysis of the 2-chloro group.

Q3: What are the first visual signs of compound decomposition?

The pure compound is typically a white to light-yellow solid. The most common signs of degradation are a change in color to yellow, brown, or the formation of a dark, oily residue. In solution, the appearance of new peaks in analytical chromatograms (HPLC, LC-MS) or unexpected signals in NMR spectra are clear indicators of decomposition.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides in-depth solutions to common problems encountered during the handling and use of this compound.

Issue 1: My reaction yield is consistently low, and I observe multiple byproducts by LC-MS.

  • Underlying Cause: This issue often stems from the reactivity of the 2-chloro group with reagents or solvents in your reaction mixture. The thiazole ring, particularly with electron-withdrawing chloro and cyano groups, activates the C2 position for nucleophilic aromatic substitution (SNAr).

  • Troubleshooting & Solution:

    • Solvent Selection: Scrutinize your choice of solvent. Protic solvents like methanol or ethanol can act as nucleophiles. If your reaction conditions are basic, this reactivity is significantly enhanced.

    • Reagent Compatibility: Avoid using strong, non-sterically hindered bases or nucleophiles unless they are intended to displace the chloride. If a base is required, consider a non-nucleophilic, sterically hindered base like proton sponge or DBU, used at low temperatures.

    • Inert Conditions: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Oxygen can sometimes participate in radical pathways, and moisture will lead to hydrolysis. Use anhydrous solvents.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Do not heat indiscriminately.

Solvent/Reagent ClassCompatibility & Rationale
Protic Solvents (Methanol, Water) Avoid or Use with Extreme Caution. Can act as nucleophiles, displacing the C2-chloride.
Aprotic Polar Solvents (DMF, DMSO, Acetonitrile) Generally Compatible. Preferred solvents, but must be anhydrous. Be aware that residual water in these solvents is a common source of hydrolysis.
Aprotic Nonpolar Solvents (Toluene, THF) Highly Compatible. Excellent choices for maintaining stability, provided reagents are soluble. Must be anhydrous.
Strong Nucleophiles (Amines, Thiols) Incompatible (unless intended for reaction). Will readily displace the C2-chloride.
Strong Oxidizing Agents Incompatible. The sulfur atom in the thiazole ring is susceptible to oxidation.[5]

Issue 2: The compound degrades during purification by column chromatography.

  • Underlying Cause: Standard silica gel is slightly acidic and contains bound water, creating a perfect microenvironment for the hydrolysis of the 2-chloro group as the compound passes through the column. Prolonged exposure to silica can lead to significant sample loss.

  • Troubleshooting & Solution:

    • Neutralize the Stationary Phase: If silica must be used, it can be pre-treated. Slurry the silica gel in the initial mobile phase containing 1% triethylamine (or another volatile base like pyridine), then pack the column as usual. This neutralizes acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a less reactive phase like Celite for filtration.

    • Minimize Contact Time: Perform flash chromatography rather than traditional gravity chromatography. Do not let the compound sit on the column for an extended period.

    • Low-Temperature Recrystallization: If applicable, this is often the best method for purification as it avoids both high temperatures and reactive stationary phases.

Issue 3: I am attempting vacuum distillation, but the product is decomposing.

  • Underlying Cause: This is a well-documented issue for the closely related compound, 2-chloro-5-(chloromethyl)thiazole.[3][4] Despite the reduced pressure, the boiling point may still be high enough to induce thermal decomposition, leading to charring, gas evolution, and significant yield loss.

  • Troubleshooting & Solution:

    • Avoid Distillation: It is strongly recommended to avoid thermal distillation for the final purification of this compound.

    • Use a Stabilizer (Advanced): In industrial settings, stabilizers like epoxy soybean oil or oligomeric polyethers have been used to suppress the decomposition of chlorothiazoles during distillation.[3][4] This is a complex technique that requires significant process development.

    • Alternative Purification: Prioritize non-thermal methods such as recrystallization or chromatographic techniques as described in Issue 2.

Part 3: Mechanistic Pathways & Workflow Diagrams

Understanding the "how" and "why" of degradation is key to preventing it. The following diagrams illustrate the most probable decomposition pathway and a recommended workflow for stability testing.

G cluster_hydrolysis Hydrolytic Degradation Pathway start 2-Chloro-5-methyl- thiazole-4-carbonitrile intermediate Tetrahedral Intermediate (Unstable) start->intermediate Nucleophilic attack at C2 h2o H₂O / OH⁻ (Moisture, Basic/Acidic pH) h2o->intermediate product 2-Hydroxy-5-methyl- thiazole-4-carbonitrile (Degradation Product) intermediate->product Elimination hcl HCl / Cl⁻ intermediate->hcl

Caption: Probable pathway for hydrolytic degradation.

G cluster_workflow Workflow for Stability Assessment prep Prepare fresh solution in anhydrous solvent t0 Analyze Time=0 (HPLC, NMR) prep->t0 stress Subject aliquots to stress: - Ambient Light - 40°C Heat - Spiked with H₂O prep->stress compare Compare T=0 and T=24h data Identify degradants t0->compare t_final Analyze after 24h stress->t_final t_final->compare

Caption: Recommended workflow for testing compound stability in solution.

Part 4: Key Experimental Protocols

Protocol 1: Safe Handling and Aliquoting

This protocol minimizes exposure to atmospheric moisture and contaminants, which are primary drivers of degradation.

  • Preparation: Move the sealed container of this compound from cold storage (2-8°C) to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Perform all manipulations in a glove box or glove bag under a positive pressure of argon or nitrogen. If unavailable, work quickly on the bench, blanketing the vial opening with a stream of inert gas.

  • Dispensing: Use a clean, dry spatula to weigh the desired amount of solid into a tared, dry vial.

  • Sealing and Storage: Immediately cap the new vial, seal with paraffin film, and backfill the primary container with inert gas before re-sealing.

  • Return to Storage: Return both the primary container and the new aliquot to 2-8°C storage.

Protocol 2: Developing a Stability-Indicating HPLC Method (Conceptual Framework)

A stability-indicating method is one that can accurately quantify the parent compound without interference from any potential degradation products.

  • Forced Degradation Study:

    • Prepare several solutions of the compound in acetonitrile/water.

    • Acid Stress: Add 0.1 M HCl and heat gently (e.g., 40°C) for 2-4 hours.

    • Base Stress: Add 0.1 M NaOH at room temperature for 30-60 minutes.

    • Oxidative Stress: Add 3% H₂O₂ and leave at room temperature for 2-4 hours.

    • Thermal Stress: Heat a solution at 60°C for 24 hours.

    • Photostability: Expose a solution to UV light (254 nm) for 24 hours.

    • The goal is to achieve 10-20% degradation of the parent compound.[7]

  • Method Development:

    • Analyze all stressed samples by HPLC, ideally with a photodiode array (PDA) detector and mass spectrometer (MS).

    • Screen different C18 columns and mobile phases (e.g., acetonitrile/water, methanol/water with formic acid or ammonium acetate as a modifier) to achieve baseline separation between the parent peak and all new peaks (degradants).

  • Validation: Once separation is achieved, validate the method according to ICH guidelines, ensuring specificity (no interference at the parent peak's retention time) and peak purity of the parent compound in the presence of its degradants.[7]

References

Technical Support Center: Purification of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-5-methylthiazole-4-carbonitrile (CAS No. 82301-29-9). This document provides in-depth troubleshooting advice, detailed experimental protocols, and practical FAQs to address common challenges in obtaining this critical intermediate in high purity.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its purity is paramount for the success of subsequent reactions and the quality of the final product. Impurities can arise from several sources during synthesis, including unreacted starting materials, intermediates, and byproducts from side reactions. The presence of the chloro, methyl, and nitrile functionalities on the thiazole ring presents unique challenges in purification due to the compound's specific polarity and reactivity.

This guide will walk you through a logical, step-by-step approach to identifying and removing these impurities, ensuring a highly pure final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities?

A1: A dark, oily crude product often indicates the presence of polymeric byproducts and unreacted starting materials. The most common synthetic route to this compound is a variation of the Hantzsch thiazole synthesis, which typically involves the condensation of a halogenated carbonyl compound with a thioamide.

  • Likely Impurities:

    • Unreacted Starting Materials: For example, 2-chloroacetoacetonitrile and thioacetamide.

    • Polymeric Materials: Resulting from side reactions of the starting materials or intermediates under the reaction conditions.

    • Thioamide Dimers or Oxidation Products: Thioamides can be susceptible to oxidation or self-condensation.

    • Over-chlorinated or Incompletely Chlorinated Byproducts: If a chlorination step is involved in the synthesis of the thiazole ring itself.[1][2]

Q2: I'm struggling to get my compound to crystallize. It keeps "oiling out". What can I do?

A2: "Oiling out" is a common problem in recrystallization, where the compound separates from the solvent as a liquid instead of forming crystals. This can be due to several factors:

  • High Impurity Load: A high concentration of impurities can depress the melting point of your compound and inhibit crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent, even at low temperatures.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a range of solvents and solvent mixtures. Good solvent systems for compounds of this type often include ethanol, isopropanol, acetonitrile, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or heptane).[3]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the cooled, saturated solution to induce crystallization.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.

Q3: My purified product looks clean by TLC, but my NMR spectrum shows minor impurities. What are they likely to be?

A3: Thin-Layer Chromatography (TLC) can sometimes be misleading, especially with closely related impurities that have similar polarities.

  • Potential Isomeric Impurities: Depending on the synthetic route, you might have small amounts of the isomeric product, for example, 2-Chloro-4-methylthiazole-5-carbonitrile if the starting materials allow for different cyclization pathways.

  • Residual Solvents: Even after drying, residual solvents from the reaction or purification can be present. These are often visible in the 1H NMR spectrum.

  • Hydrolysis Product: The nitrile group can be sensitive to hydrolysis to the corresponding amide or carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment.

Analytical TechniqueInformation Provided
1H and 13C NMR Confirms the structure of the main compound and helps identify and quantify organic impurities and residual solvents.
HPLC-UV Provides a quantitative measure of purity by separating the main compound from its impurities. A high-purity sample should show a single major peak.
GC-MS Useful for identifying volatile impurities and confirming the molecular weight of the product. The fragmentation pattern can provide structural information about impurities.
Melting Point A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting range.

Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities and obtaining a highly crystalline, pure product.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of your crude product (10-20 mg) into several small test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes) to each test tube at room temperature. A good recrystallization solvent will dissolve the compound poorly at room temperature but well when heated.

    • If a single solvent is not ideal, try solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear again.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent pair in an Erlenmeyer flask.

    • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Diagram of the Recrystallization Workflow

G Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Slow Cooling to Room Temperature A->B C Induce Crystallization (Scratching/Seeding if needed) B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: A flowchart of the recrystallization process.

Protocol 2: Column Chromatography

For separating mixtures with multiple components or when recrystallization is ineffective, column chromatography is the method of choice.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase Selection (Eluent):

    • Use TLC to determine the optimal eluent system. A good eluent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

    • Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Diagram of the Column Chromatography Workflow

G Column Chromatography Workflow A Select Stationary and Mobile Phases (TLC) B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: A flowchart of the column chromatography process.

Analytical Methods for Purity Assessment

HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound.

Typical HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid)The gradient allows for the elution of a wider range of impurities with varying polarities. The acid improves peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm)Provides good sensitivity for the aromatic thiazole ring.
Column Temperature 30-40 °CHelps to improve peak shape and reproducibility.
GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and confirming the molecular weight of the product.

Typical GC-MS Conditions:

ParameterRecommended SettingRationale
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)Suitable for the analysis of a wide range of organic compounds.
Carrier Gas Helium at a constant flow rateInert and provides good chromatographic efficiency.
Injection Mode Split or splitless, depending on the concentration of the sampleSplit mode is used for concentrated samples, while splitless is for trace analysis.
Temperature Program A starting temperature of around 50-70 °C, ramped up to 250-280 °CA temperature gradient is necessary to elute compounds with different boiling points.
MS Detector Electron Ionization (EI) at 70 eVA standard ionization method that produces reproducible fragmentation patterns.

Expected Fragmentation: The mass spectrum of 2-chloro-2-methylpropane shows a base peak corresponding to the loss of the chlorine atom to form a stable carbocation.[4] A similar fragmentation pattern might be expected for this compound, with potential fragmentation of the thiazole ring and loss of small molecules like HCN.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 2-Chloro-5-methylthiazole-4-carbonitrile. As a dedicated support center, this document is structured to address common challenges through detailed FAQs and troubleshooting guides, ensuring both scientific integrity and practical, field-proven insights.

The synthesis of this functionalized thiazole is best approached through a robust, three-stage sequence. This guide is structured around this proposed pathway, addressing each critical transformation from initial ring formation to the final chlorination.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

  • Stage 1: Hantzsch Thiazole Synthesis to construct the core heterocyclic scaffold.

  • Stage 2: Nitrile Formation via amidation and subsequent dehydration.

  • Stage 3: Sandmeyer Chlorination to install the final chloro-substituent.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Nitrile Formation cluster_2 Stage 3: Sandmeyer Reaction A Ethyl Acetoacetate + N-Bromosuccinimide (NBS) C Ethyl 2-amino-5-methylthiazole-4-carboxylate A->C One-pot Cyclization B Thiourea B->C D Ammonia / NH4OH E 2-Amino-5-methylthiazole-4-carboxamide C->E Amidation D->E G 2-Amino-5-methylthiazole-4-carbonitrile (Key Intermediate) E->G Dehydration F Dehydrating Agent (e.g., Cyanuric Chloride/DMF) F->G H NaNO2, HCl (aq) I Diazonium Salt Intermediate (Unstable) G->I Diazotization (0-5 °C) H->I K This compound (Final Product) I->K Chloro-dediazoniation J CuCl J->K G cluster_mech Sandmeyer Reaction Mechanism Thiazole-NH2 2-Amino-Thiazole Diazonium Thiazole-N₂⁺ Cl⁻ Thiazole-NH2->Diazonium NaNO₂, HCl 0-5 °C Radical_Cation [Thiazole-N₂]• Diazonium->Radical_Cation + Cu(I)Cl - e⁻ (SET) Aryl_Radical Thiazole• + N₂ Radical_Cation->Aryl_Radical Fast Final_Product 2-Chloro-Thiazole Aryl_Radical->Final_Product + Cu(II)Cl₂ - Cu(I)Cl

A Note on the Target Compound: 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the practical challenges encountered when working with reactive thiazole intermediates.

Initial searches for detailed experimental protocols and common pitfalls for 2-Chloro-5-methylthiazole-4-carbonitrile revealed limited publicly available data. This is common for highly specific or novel research intermediates.

However, the principles of handling and the potential reactivity issues are often shared across structurally similar compounds. This guide will therefore focus on the well-documented and widely used intermediate, 2-Chloro-5-(chloromethyl)thiazole (CCMT) (CAS No. 105827-91-6). CCMT shares key reactive features, including a chloro-substituted thiazole ring, making it an excellent proxy for understanding the types of challenges you may face. Its bifunctional electrophilic nature—possessing both a reactive chloromethyl group and a chloro-aromatic system—presents a rich landscape for troubleshooting.[1]

Technical Support Center: Handling 2-Chloro-5-(chloromethyl)thiazole (CCMT)

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-(chloromethyl)thiazole.

Compound Profile: 2-Chloro-5-(chloromethyl)thiazole
PropertyValueSource(s)
CAS Number 105827-91-6[2]
Molecular Formula C₄H₃Cl₂NS[2][3]
Molecular Weight 168.04 g/mol [2][3]
Appearance White to light yellow crystal or colorless to light yellow liquid.[1][3][4][1][3][4]
Melting Point 29-31°C[3][5]
Solubility Soluble in many organic solvents like methanol, ethanol, acetone, and dichloromethane.[3][6] Insoluble in water.[1][1][3][6]
Storage Store long-term at 2-8°C in a tightly-closed container away from incompatible substances.[3][5][7][3][5][7]

Troubleshooting Guide

Q1: My reaction yield is low, or the starting material is not fully consumed. What went wrong?

Low yield or incomplete conversion is a frequent issue when working with reactive alkylating agents like CCMT.[3] The root cause often lies in reagent quality, reaction conditions, or competing side reactions.

Causality: The primary desired reaction for CCMT is often a nucleophilic substitution at the 5-(chloromethyl) group, which is a highly reactive benzylic-like halide.[3][8] The success of this Sₙ2-type reaction is highly dependent on the nucleophile's strength and the absence of interfering species.

Troubleshooting Workflow:

G cluster_reagents cluster_conditions cluster_side_reactions start Low Yield / Incomplete Conversion check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_side_reactions 3. Analyze for Side Products start->check_side_reactions reagent_purity Purity of CCMT & Nucleophile? check_reagents->reagent_purity Purity affects stoichiometry reagent_moisture Moisture Present? (Reagents/Solvent) check_reagents->reagent_moisture Moisture causes hydrolysis reagent_base Base Strength/Equivalents Correct? check_reagents->reagent_base Weak base may not deprotonate nucleophile sufficiently cond_temp Temperature Too Low? check_conditions->cond_temp Slower kinetics cond_time Insufficient Reaction Time? check_conditions->cond_time Incomplete reaction cond_mixing Poor Mixing? check_conditions->cond_mixing Local concentration issues side_hydrolysis Hydrolysis of -CH2Cl or C2-Cl? check_side_reactions->side_hydrolysis side_overalkylation Di-alkylation of Nucleophile? check_side_reactions->side_overalkylation

Caption: Troubleshooting workflow for low reaction yield.

Recommended Actions:

  • Ensure Anhydrous Conditions: CCMT is sensitive to moisture, which can hydrolyze the chloromethyl group to a hydroxymethyl group, consuming the starting material non-productively.[1] Use freshly dried solvents and reagents.

  • Verify Nucleophile and Base Stoichiometry: If your nucleophile requires deprotonation (e.g., a thiol or amine), ensure you are using a suitable, non-nucleophilic base in the correct molar ratio.

  • Optimize Temperature: While the chloromethyl group is reactive, some reactions may require heating to proceed to completion. Start at room temperature and gradually increase, monitoring by TLC or LCMS.

  • Confirm Purity of Starting Material: Impurities in the CCMT can inhibit the reaction. Purity should be ≥98% for predictable outcomes.[3]

Q2: I'm observing multiple unexpected spots on my TLC/LCMS. What are these impurities?

The formation of multiple products is a classic pitfall stemming from the bifunctional nature of CCMT and its general reactivity.

Causality: CCMT has two electrophilic centers: the carbon of the chloromethyl group and the C2 carbon on the thiazole ring. While the chloromethyl group is significantly more reactive towards Sₙ2 displacement, under certain conditions (e.g., harsh conditions, strongly basic nucleophiles), nucleophilic aromatic substitution (SₙAr) at the C2 position can occur.[9] Furthermore, the product itself can sometimes react again.

Potential Side Reactions:

G cluster_products Reaction Pathways CCMT 2-Chloro-5-(chloromethyl)thiazole (CCMT) desired_product Desired Product (Sₙ2 at -CH₂Cl) CCMT->desired_product Nu⁻ (Controlled) side_product1 Side Product 1 (SₙAr at C2-Cl) CCMT->side_product1 Nu⁻ (Harsh Conditions) side_product2 Side Product 2 (Hydrolysis) CCMT->side_product2 H₂O side_product3 Side Product 3 (Over-alkylation) desired_product->side_product3 Excess CCMT

Caption: Competing reaction pathways for CCMT.

Recommended Actions:

  • Control Stoichiometry: Use a slight excess of the nucleophile relative to CCMT to minimize unreacted starting material and potential over-alkylation of the product by remaining CCMT.

  • Maintain Moderate Temperatures: High temperatures can provide the activation energy needed for the less favorable SₙAr reaction at the C2 position.

  • Choose the Right Solvent: The reaction is often performed in polar aprotic solvents like acetonitrile or DMF.[10] These solvents effectively solvate the nucleophile without interfering.

  • Purification Strategy: If side products are unavoidable, purification is key. The polarity of the desired product will differ from the hydrolyzed side product (more polar) or the starting material (less polar). Column chromatography on silica gel is often effective.[11]

Q3: My compound darkened or solidified unexpectedly during storage/setup. Is it still viable?

CCMT is stable under recommended conditions but can degrade if handled improperly.[5][6]

Causality: The darkening of the compound often suggests decomposition or polymerization, potentially catalyzed by light, heat, or impurities. As a low-melting solid (m.p. 29-31°C), it can exist as a liquid or solid depending on ambient temperature, which can be confusing but does not necessarily indicate degradation.[3][4]

Recommended Actions:

  • Strict Storage Protocol: Always store CCMT at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3][5][7]

  • Check for Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[5][7]

  • Quality Check Before Use: Before using a previously opened bottle, especially if it has changed color, it is prudent to run a quick purity check (e.g., TLC or ¹H NMR) to confirm its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the mandatory safety precautions for handling CCMT? A: CCMT is a hazardous chemical. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[2][7][12] It may also cause an allergic skin reaction.[7][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[5][7][13]

  • Ventilation: Handle only in a well-ventilated fume hood to avoid breathing fumes or dust.[5][7]

  • Emergency Measures: An eyewash station and safety shower must be readily accessible.[5]

Q2: The material is sometimes a liquid and sometimes a solid in my lab. Why? A: The melting point of CCMT is 29-31°C.[3][5] This is very close to typical ambient laboratory temperatures. It is normal for it to be a solid in a cooler room and melt into a colorless or light yellow liquid on a warmer day.[3][4] This physical change does not in itself indicate decomposition.

Q3: How should I properly quench a reaction containing unreacted CCMT? A: Unreacted CCMT is an alkylating agent and must be neutralized before workup and disposal. A common method is to slowly add a nucleophilic scavenger at the end of the reaction. A solution of sodium thiosulfate or a dilute aqueous base like sodium bicarbonate can be used, but the quench should be performed cautiously, especially on a large scale, as it can be exothermic.

Q4: Can I use amine bases like triethylamine (TEA) with CCMT? A: It is generally not recommended to use nucleophilic amine bases like TEA directly with CCMT. The amine can act as a nucleophile itself, reacting with the chloromethyl group to form a quaternary ammonium salt, consuming your base and complicating purification. If a base is needed, consider a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate.

References

Validation & Comparative

A Senior Application Scientist's Guide to Thiazole Scaffolds: A Comparative Analysis of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Ring as a Privileged Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and agrochemical design.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Thiazole moieties are integral to a wide range of FDA-approved drugs, including the kinase inhibitor Dasatinib, the antiretroviral Ritonavir, and numerous antibiotics.[3][4] The biological activity and physicochemical properties of thiazole derivatives are profoundly dictated by the substitution pattern on the ring. The choice of a starting thiazole building block is therefore a critical strategic decision in any discovery program.

This guide provides an in-depth comparison of 2-Chloro-5-methylthiazole-4-carbonitrile , a versatile synthetic intermediate, against other common thiazole derivatives. We will explore how the interplay of their unique functional groups governs their synthetic reactivity, drug-like properties, and ultimate potential in creating novel, high-value molecules.

Featured Building Block: this compound

This compound is a multifunctional building block poised for complex library synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups.

  • The 2-Chloro Group: This is the primary reactive handle. The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen and the adjacent cyano group.[5][6] This allows for the facile introduction of a wide variety of nucleophiles (amines, thiols, alkoxides), serving as a primary diversification point.

  • The 4-Carbonitrile Group: The nitrile moiety is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. As a bioisostere for a carboxylic acid, it can enhance a molecule's drug-like properties.[7]

  • The 5-Methyl Group: This group influences the molecule's steric profile and electronic properties, and can be a site for further functionalization, albeit requiring more specialized C-H activation methods.

G cluster_main This compound cluster_groups Key Functional Groups & Reactivity cluster_reactions Synthetic Transformations main C₅H₃ClN₂S MW: 158.61 chloro 2-Chloro (Primary Reactive Site) main->chloro nitrile 4-Carbonitrile (Versatile Handle) main->nitrile methyl 5-Methyl (Steric/Electronic Influence) main->methyl snar Nucleophilic Aromatic Substitution (SNAr) chloro->snar R-NH₂ R-SH R-OH hydrolysis Hydrolysis nitrile->hydrolysis H₂O/H⁺ reduction Reduction nitrile->reduction H₂/Catalyst cyclo Cycloaddition nitrile->cyclo Azides

Comparative Analysis with Alternative Thiazole Scaffolds

To understand the strategic advantages of this compound, we will compare it against three widely used classes of thiazole derivatives.

  • 2-Aminothiazoles: Perhaps the most studied class, these compounds are often bioactive themselves and serve as foundational scaffolds for numerous drug discovery programs.[4]

  • 2-Chloro-5-(chloromethyl)thiazole: A key intermediate in the agrochemical and pharmaceutical industries, this molecule offers two distinct electrophilic sites.[8][9]

  • Thiazole-5-Carboxylic Acids/Esters: These derivatives provide a carboxylic acid handle, which is fundamental for forming amides, a common linkage in bioactive molecules.[10]

comparison_logic main {2-Chloro-5-methyl- thiazole-4-carbonitrile |  2-Cl (SNAr) 4-CN (Versatile) 5-Me | Applications: Library Synthesis, Kinase Inhibitors} amino {2-Aminothiazoles |  2-NH₂ (Nucleophilic) (Key Pharmacophore) | Applications: Antimicrobial, Anticancer, SAR Studies} main:c->amino:n Reactivity Inversion (Electrophile vs. Nucleophile) chloromethyl {2-Chloro-5-(chloromethyl)- thiazole |  2-Cl (SNAr) 5-CH₂Cl (Alkylation) | Applications: Insecticides (Thiamethoxam) Antivirals (Ritonavir)} main:c->chloromethyl:c Shared Reactivity carboxy {Thiazole-5-Carboxylic Acids |  5-COOH (Amidation) | Applications: Dasatinib Analogs, General Drug Discovery} main:n->carboxy:cooh Different Acidic Precursors chloromethyl:cm->main:m Side-Chain Reactivity vs. Stability

I. Synthetic Utility & Reactivity

The choice of building block fundamentally dictates the synthetic routes available. The primary advantage of 2-chlorothiazoles is their electrophilic nature at the C2 position, making them ideal substrates for nucleophilic substitution.

  • This compound: Its 2-chloro group is an excellent leaving group for SNAr reactions. This allows for the direct and often high-yielding introduction of diverse amine, thiol, or alcohol-containing fragments. This is the most straightforward method for building molecular complexity from this scaffold.

  • 2-Aminothiazoles: The reactivity is inverted. The 2-amino group is nucleophilic and is typically acylated, alkylated, or used in coupling reactions like the Buchwald-Hartwig amination (as the amine component).[11][12] To make the C2 position electrophilic, the amino group must first be converted to a diazonium salt (via the Sandmeyer reaction), a multi-step and often lower-yielding process compared to direct SNAr on a 2-chlorothiazole.[13]

  • 2-Chloro-5-(chloromethyl)thiazole: This derivative presents two electrophilic sites. The chloromethyl group is highly reactive towards nucleophiles in standard SN2 reactions, while the 2-chloro group requires SNAr conditions. This differential reactivity allows for sequential, site-selective functionalization, a powerful tool for building complex molecules like Ritonavir and Thiamethoxam.[9][14]

Derivative Class Primary Reaction Type Key Transformation Typical Application
This compound Nucleophilic Aromatic Substitution (SNAr)Displacement of 2-Cl with R-NH₂, R-SH, R-OHRapid library generation for screening
2-Aminothiazoles Nucleophilic Acylation / AlkylationAcylation/alkylation of the 2-NH₂ groupModifying a known pharmacophore
2-Chloro-5-(chloromethyl)thiazole SNAr & SN2 AlkylationSequential reaction at C2 and the 5-CH₂Cl groupSynthesis of complex, multi-component drugs/agrochemicals
Thiazole-5-Carboxylic Acids Amide Bond FormationCoupling of the 5-COOH with aminesBuilding peptide isosteres, linking molecular fragments
II. Physicochemical Properties & Drug-Likeness

The functional groups on the thiazole ring significantly impact key physicochemical properties relevant to drug development, such as solubility, lipophilicity (LogP), and metabolic stability.

  • Lipophilicity (LogP): The 2-chloro group of our featured compound increases lipophilicity compared to a 2-amino analogue. The nitrile group is moderately polar. Replacing the nitrile with a carboxylic acid would significantly decrease LogP and increase aqueous solubility.

  • Polar Surface Area (TPSA): The 2-amino group is a major contributor to TPSA, enhancing a molecule's ability to form hydrogen bonds. The 2-chloro group does not contribute. The nitrile group (TPSA ≈ 23.8 Ų) is less polar than a carboxylic acid (TPSA ≈ 37.3 Ų), which can be advantageous for cell membrane permeability.

  • Metabolic Stability: The 2-amino group can be a site of metabolic N-oxidation or conjugation. A 2-chloro substituent is generally more metabolically stable, although it can be susceptible to reductive dehalogenation or oxidative displacement in some metabolic systems.

Derivative Approx. MW ( g/mol ) Key H-Bonding Groups Expected Lipophilicity Expected Polarity (TPSA)
This compound158.6Acceptor (Nitrile N)Moderate-HighModerate
2-Amino-4-methylthiazole114.2Donor (NH₂) & Acceptor (Ring N)LowHigh
2-Chloro-5-(chloromethyl)thiazole168.0NoneHighLow
4-Methylthiazole-5-carboxylic acid143.2Donor/Acceptor (COOH)LowHigh
III. Biological & Pharmacological Profile

While our featured building block is primarily a synthetic intermediate, the structures it can generate are highly relevant to pharmacology, particularly in the field of kinase inhibition.[1][2]

  • Structure-Activity Relationships (SAR) in Kinase Inhibitors: Many thiazole-based kinase inhibitors feature a substituted amine at the C2 position.[15][16] The 2-amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. This is a primary reason for the prevalence of 2-aminothiazoles in kinase inhibitor discovery.[11]

  • Strategic Use of 2-Chlorothiazoles: A 2-chlorothiazole is the ideal precursor to generate libraries of 2-aminothiazole derivatives. By reacting this compound with a diverse panel of primary and secondary amines, researchers can rapidly explore the SAR of the C2 substituent. This is far more efficient than synthesizing each 2-aminothiazole derivative individually.

  • The Role of Other Substituents: The nitrile group at C4 can act as a hydrogen bond acceptor or be used to modulate the electronic properties of the ring, influencing the pKa of a nearby functional group. In some cases, replacing a carboxylic acid with a bioisosteric nitrile has led to improved cell permeability and oral bioavailability.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK EGFR/HER2 Receptor Tyrosine Kinase ATP ATP RAS RAS RTK->RAS Autophosphorylation & Activation Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding & Dimerization Thiazole Thiazole-Based Kinase Inhibitor Thiazole->RTK Inhibition ADP ADP + Pi ATP->ADP Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gene Transcription

Experimental Protocols: A Validated System for Diversification

The following protocol details a representative nucleophilic aromatic substitution reaction on a 2-chlorothiazole derivative. This self-validating system is designed for efficiency and can be adapted for parallel synthesis to generate a library of compounds. The causality behind the choice of reagents is critical: a polar aprotic solvent is used to solubilize the reactants and facilitate the SNAr mechanism, while a non-nucleophilic base is required to deprotonate the incoming nucleophile without competing in the reaction.

Protocol: Synthesis of a 2-(Substituted-amino)-5-methylthiazole-4-carbonitrile Library

Objective: To demonstrate the utility of this compound for the rapid synthesis of a diverse set of 2-aminothiazole derivatives via nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq.)

  • A diverse panel of primary or secondary amines (1.2 eq.)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction vials suitable for heating (e.g., microwave vials)

  • Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Workflow Diagram:

G start Start: Reagents in Vial step1 1. Dissolve 2-chlorothiazole (1.0 eq) in anhydrous DMF. start->step1 step2 2. Add amine (1.2 eq) and base (DIPEA, 2.5 eq). step1->step2 step3 3. Seal vial and heat (80-120 °C, 4-16h). Monitor by LC-MS. step2->step3 step4 4. Cool to RT. Quench with water, extract with EtOAc. step3->step4 step5 5. Wash organic layer with brine, dry over Na₂SO₄. step4->step5 step6 6. Concentrate in vacuo. Purify via column chromatography. step5->step6 end Final Product: 2-Aminothiazole Derivative step6->end

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry reaction vial, add this compound (e.g., 100 mg, 0.63 mmol).

  • Reagent Addition: Add anhydrous DMF (3 mL). To the stirred solution, add the desired amine (0.76 mmol, 1.2 eq.) followed by DIPEA (0.28 mL, 1.58 mmol, 2.5 eq.). The base is added last to prevent premature side reactions.

  • Reaction: Seal the vial tightly and place it in a preheated reaction block or oil bath at 100 °C. Rationale: Elevated temperature is necessary to overcome the activation energy of the SNAr reaction. DMF is a suitable high-boiling polar solvent.

  • Monitoring: Stir the reaction for 12 hours. Progress can be monitored by taking a small aliquot, diluting it, and analyzing by LC-MS to check for the disappearance of starting material and the appearance of the product mass.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Rationale: This separates the polar DMF and inorganic salts from the organic product.

  • Washing: Combine the organic extracts and wash with brine (2 x 15 mL) to remove residual water and DMF. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(substituted-amino)-5-methylthiazole-4-carbonitrile.

Conclusion

While 2-aminothiazoles are established bioactive scaffolds, This compound represents a more strategic and versatile starting point for discovery chemistry. Its value lies not in its own biological activity, but in its capacity as a flexible platform for generating vast chemical diversity. The electrophilic nature of its 2-chloro group provides a direct and efficient entry into the rich pharmacological space of 2-aminothiazoles, a feat that is synthetically more cumbersome starting from 2-aminothiazoles themselves. In comparison to derivatives like 2-chloro-5-(chloromethyl)thiazole, its 5-methyl group offers greater stability, making it an ideal scaffold for focusing diversification solely at the C2 and C4 positions. For research teams aiming to build large, diverse, and targeted libraries for screening, particularly in the kinase inhibitor space, this compound is a superior and highly logical choice of building block.

References

A Comparative Guide to the Biological Activity of 2-Chloro-5-methylthiazole-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[3][4][5][6] Among the myriad of thiazole-based scaffolds, 2-Chloro-5-methylthiazole-4-carbonitrile has emerged as a particularly versatile starting point for the synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of various analogs derived from this core structure, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

The primary route for the synthesis of many of these thiazole derivatives is the well-established Hantzsch thiazole synthesis.[7][8] This reaction typically involves the condensation of a thiourea or thioamide with an α-haloketone, allowing for diverse substitutions on the thiazole ring, which in turn modulates the biological activity of the resulting compounds.

Comparative Analysis of Biological Activities

The true potential of the this compound scaffold is revealed through the diverse biological activities of its analogs. The following sections provide a comparative overview of their performance in key therapeutic areas.

Thiazole derivatives have demonstrated significant potential as anticancer agents, with many analogs exhibiting potent cytotoxicity against a range of human cancer cell lines.[4][7][9] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression.[4][10]

A study on novel thiazole derivatives revealed that compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one) showed potent antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively.[10] This activity was attributed to the induction of apoptosis and cell cycle arrest, potentially through the inhibition of VEGFR-2.[10] In another study, diphyllin thiazole derivatives 5d and 5e exhibited high cytotoxicity against HepG2 cells, with IC50 values of 0.3 µM and 0.4 µM, respectively, suggesting a selective inhibitory action on liver cancer.[8]

Compound/AnalogCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
Compound 4c MCF-72.57 ± 0.16VEGFR-2 Inhibition, Apoptosis, Cell Cycle Arrest[10]
HepG27.26 ± 0.44[10]
Thiazole 5d HepG20.3V-ATPase Inhibition[8]
Thiazole 5e HepG20.4V-ATPase Inhibition[8]
Compound 1d VariousPromisingMitochondrial Depolarization, DNA Fragmentation[4]

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents.[5][11] Thiazole derivatives have shown considerable promise in this area, with some analogs exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5][12][13]

For instance, a series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives were synthesized and evaluated for their antimicrobial activity.[5] Compound 37c from this series demonstrated strong antibacterial activity with MIC values ranging from 46.9 to 93.7 µg/mL and potent antifungal activity with MIC values between 5.8 and 7.8 µg/mL.[5] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase.[5]

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Compound 37c Bacteria46.9 - 93.7[5]
Fungi5.8 - 7.8[5]
Compound 43a S. aureus, E. coli16.1 µM[5]
Compound 43b A. flavus16.2 µM[5]

The therapeutic effects of many drugs are rooted in their ability to selectively inhibit specific enzymes. Analogs of this compound have been investigated as inhibitors of several key enzymes.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[14] A series of thiazolylhydrazone derivatives were synthesized and tested for their cholinesterase inhibitory activity.[15] Compound 2i from this series was found to be a highly potent AChE inhibitor with an IC50 value of 0.028 µM, comparable to the standard drug donepezil.[15][16]

  • Other Enzyme Targets: Thiazole derivatives have also been identified as inhibitors of other enzymes such as 15-lipoxygenase (involved in inflammation), carbonic anhydrase (implicated in cancer and other diseases), and xanthine oxidase (a target for gout treatment).[17][18][19] For example, a series of substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates were found to be dual inhibitors of 15-lipoxygenase and carbonic anhydrase II.[18]

Compound/AnalogEnzyme TargetIC50 / KiReference
Compound 2i Acetylcholinesterase (AChE)0.028 ± 0.001 µM[15][16]
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I0.008 ± 0.001 µM (Ki)[19]
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II0.124 ± 0.017 µM (Ki)[19]
Compound 5b Xanthine Oxidase0.57 µM[17]
Compound 5a 15-Lipoxygenase0.12 ± 0.002 µM[18]
Carbonic Anhydrase II2.93 ± 0.22 µM[18]
Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole analogs is highly dependent on the nature and position of substituents on the thiazole ring.[2][20] For instance, in a series of antimicrobial thiazoles, the substitution at the 4th position of the thiazole ring with a p-bromophenyl group was found to increase antifungal and antituberculosis activities.[20] Similarly, for anticancer activity, the presence of alkyl terminal groups on the thiazole moieties has been shown to enhance cytotoxic activity.[8]

Caption: General Structure-Activity Relationship (SAR) for Thiazole Analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed in this guide.

This protocol is adapted from established methods for determining the cytotoxic effects of novel compounds on cancer cell lines.[10][21]

  • Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[22]

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[23][24][25]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[24]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[24] Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).[24]

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[23][24]

ExperimentalWorkflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Thiazole Analogs Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial Enzyme Enzyme Inhibition Assay Purification->Enzyme IC50_MIC IC50 / MIC Determination Anticancer->IC50_MIC Antimicrobial->IC50_MIC Enzyme->IC50_MIC SAR Structure-Activity Relationship Analysis IC50_MIC->SAR Lead_Optimization Lead_Optimization SAR->Lead_Optimization Lead Optimization

Caption: Experimental Workflow for Screening Thiazole Analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising and versatile class of compounds with a broad range of biological activities. The evidence presented in this guide highlights their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The structure-activity relationship studies provide a rational basis for the design of more potent and selective derivatives.

Future research should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. Further elucidation of the molecular mechanisms of action will also be crucial for their development as therapeutic agents. The detailed protocols provided herein serve as a valuable resource for researchers to rigorously evaluate the biological potential of novel thiazole-based compounds, ultimately contributing to the discovery of new and effective medicines.

References

A Comparative Guide to the Synthesis of 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-5-methylthiazole-4-carbonitrile

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of this compound makes it a versatile building block, offering multiple reaction sites for further molecular elaboration. The chloro group at the 2-position is an excellent leaving group for nucleophilic substitution, while the nitrile and methyl groups provide additional handles for chemical modification. Consequently, efficient and scalable access to this intermediate is of paramount importance for the rapid progression of drug discovery and development programs. This guide will focus on two primary synthetic strategies: the Sandmeyer reaction starting from the corresponding amine and a lesser-explored route involving the direct chlorination of a 2-mercaptothiazole precursor.

Method 1: The Sandmeyer Reaction of 2-Amino-5-methylthiazole-4-carbonitrile

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic or heteroaromatic amine to a halide via a diazonium salt intermediate.[1] This approach is often favored for its relatively mild conditions and broad functional group tolerance.

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Diazotization: The primary amino group of 2-Amino-5-methylthiazole-4-carbonitrile is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). This generates a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of this unstable intermediate.

  • Copper-Catalyzed Halogenation: The diazonium salt is then introduced to a solution of a copper(I) halide, in this case, copper(I) chloride. The copper(I) catalyst facilitates the release of nitrogen gas and the formation of a thiazolyl radical, which then abstracts a chlorine atom from the copper species to yield the final product.[1]

Experimental Workflow: Sandmeyer Reaction

cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up & Purification start 2-Amino-5-methylthiazole- 4-carbonitrile in HCl na_no2 Add NaNO2 solution (0-5 °C) start->na_no2 diazonium Formation of Diazonium Salt na_no2->diazonium add_diazonium Add Diazonium Salt Solution diazonium->add_diazonium cucl Prepare CuCl in HCl (0-5 °C) cucl->add_diazonium reaction N2 evolution, Formation of Product workup Extraction with Organic Solvent reaction->workup purification Column Chromatography or Recrystallization workup->purification final_product 2-Chloro-5-methylthiazole- 4-carbonitrile purification->final_product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol

Step 1: Preparation of the Diazonium Salt Solution

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-5-methylthiazole-4-carbonitrile (1.0 eq) in a solution of concentrated hydrochloric acid (4.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

Step 3: Work-up and Purification

  • Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

A similar reaction for the synthesis of 2-chloro-5-methylthiazole from 2-amino-5-methylthiazole has been reported with a yield of 82%.[2]

Method 2: Chlorination of 2-Mercapto-5-methylthiazole-4-carbonitrile

An alternative approach to the target molecule involves the direct chlorination of a 2-mercaptothiazole precursor. This method avoids the use of potentially unstable diazonium salts and can be advantageous in terms of safety and simplicity for certain applications.

Mechanistic Rationale

This transformation relies on the conversion of the C-S bond of the mercapto group into a C-Cl bond. A potent chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is typically employed. The reaction likely proceeds through an initial oxidative addition of the chlorinating agent to the sulfur atom, followed by a rearrangement and elimination sequence that results in the formation of the desired 2-chlorothiazole and sulfur-containing byproducts.

Experimental Workflow: Chlorination of 2-Mercaptothiazole

cluster_0 Chlorination cluster_1 Work-up & Purification start 2-Mercapto-5-methylthiazole- 4-carbonitrile in DCM so2cl2 Add SO2Cl2 (0 °C to RT) start->so2cl2 reaction Stir at RT so2cl2->reaction workup Aqueous Work-up (pH adjustment) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Distillation or Chromatography extraction->purification final_product 2-Chloro-5-methylthiazole- 4-carbonitrile purification->final_product

Caption: Workflow for the chlorination of 2-Mercapto-5-methylthiazole-4-carbonitrile.

Detailed Experimental Protocol

Step 1: Chlorination

  • In a round-bottom flask, dissolve 2-Mercapto-5-methylthiazole-4-carbonitrile (1.0 eq) in a suitable inert solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (2.0-3.0 eq) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

Step 2: Work-up and Purification

  • Carefully quench the reaction by the slow addition of water or an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize the excess acid.

  • Adjust the pH of the aqueous layer to neutral.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

A patent for the synthesis of the related 2-chloro-5-methylthiazole from 2-mercapto-5-methyl-thiazole using sulfuryl chloride in dichloromethane describes a straightforward and effective procedure.[3]

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Sandmeyer ReactionMethod 2: Chlorination of 2-Mercaptothiazole
Starting Material Availability Requires 2-Amino-5-methylthiazole-4-carbonitrile, which is typically synthesized via a multi-step process.Requires 2-Mercapto-5-methylthiazole-4-carbonitrile, which can also be prepared through established heterocyclic chemistry routes.
Reaction Conditions Low temperatures (0-5 °C) required for diazotization.Can be performed at or below room temperature.
Reagents and Safety Involves the formation of a potentially unstable diazonium salt. Requires handling of sodium nitrite and strong acids.Uses sulfuryl chloride, which is corrosive and moisture-sensitive, but avoids diazonium intermediates.
Yield Generally good to high yields are reported for similar Sandmeyer reactions on heterocyclic amines.[2]Yields can be variable and are dependent on the substrate and specific conditions.
Scalability Scalable, but requires careful temperature control and handling of the diazonium intermediate.Potentially more straightforward to scale up due to simpler reaction setup and conditions.
Byproducts and Purification Byproducts can include phenols and other decomposition products of the diazonium salt. Purification is typically achieved by chromatography or recrystallization.Byproducts include sulfur-containing compounds and HCl. Purification often involves an aqueous work-up followed by distillation or chromatography.

Conclusion and Recommendations

Both the Sandmeyer reaction and the direct chlorination of a 2-mercaptothiazole precursor present viable pathways to this compound.

  • The Sandmeyer reaction is a well-established and generally high-yielding method. Its primary drawback lies in the necessity of handling potentially hazardous diazonium salt intermediates, which requires stringent temperature control and careful procedural execution. This method is highly recommended for researchers comfortable with diazotization chemistry and who have access to the requisite 2-amino precursor.

  • The chlorination of 2-mercapto-5-methylthiazole-4-carbonitrile offers a potentially safer alternative by avoiding the diazonium salt. This route may be more amenable to large-scale synthesis due to its simpler operational parameters. However, the availability of the 2-mercapto starting material and the optimization of the chlorination step are key considerations.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the scale of the synthesis, the availability of starting materials, and the safety infrastructure in place. It is recommended that both routes be evaluated at a small scale to determine the optimal method for a given application.

References

Benchmarking Novel Compound 2-Chloro-5-methylthiazole-4-carbonitrile Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. This guide introduces 2-Chloro-5-methylthiazole-4-carbonitrile, a compound with a chemical structure suggestive of potential kinase inhibitory activity. Due to its novelty, its precise biological targets are yet to be fully elucidated. This document provides a framework for its initial investigation by benchmarking it against well-characterized inhibitors of two critical signaling pathways implicated in a myriad of diseases: the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway and the Transforming Growth Factor-beta (TGF-β) signaling pathway.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis and detailed experimental protocols to assess the potential of this compound. We will utilize established inhibitors—Ruxolitinib and Tofacitinib for the JAK-STAT pathway, and SB-431542 for the TGF-β pathway—as benchmarks to provide a clear comparative context for any observed biological activity.

Introduction to the Benchmark Inhibitors and their Signaling Pathways

A thorough understanding of the benchmark inhibitors and their mechanisms of action is crucial for a meaningful comparative analysis.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for a wide array of cytokines, growth factors, and hormones to transmit signals from the cell membrane to the nucleus, influencing cellular proliferation, differentiation, and immune responses.[1][2] Dysregulation of this pathway is a hallmark of various inflammatory diseases and cancers.[3]

  • Ruxolitinib : A potent and selective inhibitor of Janus kinases JAK1 and JAK2.[4][5] By competitively binding to the ATP-binding site of these kinases, Ruxolitinib disrupts the downstream signaling of multiple pro-inflammatory cytokines.[6][7] It is clinically approved for the treatment of myelofibrosis and polycythemia vera.[8]

  • Tofacitinib : The first approved JAK inhibitor for autoimmune diseases, Tofacitinib primarily targets JAK1 and JAK3, with some activity against JAK2.[9][10] Its inhibition of these kinases modulates the signaling of several interleukins and interferons that are key drivers of autoimmune and inflammatory responses.[11][12][13]

The TGF-β Signaling Pathway

The TGF-β signaling pathway plays a dual role in cellular processes, acting as a tumor suppressor in the early stages of cancer but promoting tumor progression and metastasis in advanced stages.[14][15] It is also critically involved in fibrosis and immune regulation.[16] The pathway is initiated by the binding of TGF-β ligands to type II receptors, which then recruit and phosphorylate type I receptors, primarily the activin receptor-like kinase 5 (ALK5).[17]

  • SB-431542 : A highly selective and potent small molecule inhibitor of the TGF-β type I receptor ALK5 (also known as TβRI), as well as the related ALK4 and ALK7 receptors.[18][19] It acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream mediators Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.[20][21][22]

Comparative Data Summary (Hypothetical)

The following table summarizes the key characteristics of the benchmark inhibitors and provides a template for recording experimental data for this compound.

Inhibitor Target(s) Mechanism of Action Reported IC50 Experimental IC50 for this compound
Ruxolitinib JAK1, JAK2ATP-competitive inhibitionJAK1: ~3.3 nM, JAK2: ~2.8 nMTo be determined
Tofacitinib JAK1, JAK3 (>JAK2)ATP-competitive inhibitionJAK1: ~1 nM, JAK2: ~20 nM, JAK3: ~5 nMTo be determined
SB-431542 ALK5, ALK4, ALK7ATP-competitive inhibitionALK5: 94 nMTo be determined

Experimental Protocols

To objectively assess the inhibitory potential of this compound, the following detailed experimental workflows are recommended.

In Vitro Kinase Inhibition Assay

This initial screen will determine if this compound directly inhibits the kinase activity of key targets in the JAK-STAT and TGF-β pathways.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, and ALK5.

Materials:

  • Recombinant human JAK1, JAK2, and ALK5 enzymes

  • Substrate peptides for each kinase

  • ATP

  • Assay buffer

  • This compound, Ruxolitinib, Tofacitinib, SB-431542

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound and the benchmark inhibitors in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a 384-well plate, add the kinase, substrate peptide, and assay buffer.

  • Add the serially diluted compounds to the wells. Include no-inhibitor and no-enzyme controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader, following the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for Pathway Inhibition

This experiment will validate the findings from the in vitro assay in a cellular context by measuring the inhibition of downstream signaling events.

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation (JAK-STAT pathway) and TGF-β-induced SMAD phosphorylation (TGF-β pathway).

Materials:

  • Cell lines responsive to specific cytokines (e.g., TF-1 cells for GM-CSF-induced STAT5 phosphorylation) or TGF-β (e.g., A549 cells for TGF-β1-induced SMAD2 phosphorylation).

  • Recombinant human GM-CSF or TGF-β1.

  • This compound and benchmark inhibitors.

  • Cell lysis buffer.

  • Antibodies for Western blotting: anti-phospho-STAT5, anti-total-STAT5, anti-phospho-SMAD2, anti-total-SMAD2, and appropriate secondary antibodies.

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Seed the chosen cell line in 6-well plates and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or the appropriate benchmark inhibitor for 1-2 hours.

  • Stimulate the cells with the respective cytokine (e.g., GM-CSF) or growth factor (e.g., TGF-β1) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using the specified antibodies to detect the levels of phosphorylated and total STAT or SMAD proteins.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Analyze the dose-dependent inhibition of STAT or SMAD phosphorylation by this compound in comparison to the benchmark inhibitors.

Visualizing the Pathways and Workflows

Signaling Pathways

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization pSTAT_nucleus p-STAT pSTAT->pSTAT_nucleus Translocation Inhibitor Ruxolitinib / Tofacitinib Inhibitor->JAK Inhibition DNA DNA pSTAT_nucleus->DNA Binding Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and points of inhibition.

TGFB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TBRII Type II Receptor TGFB->TBRII Binding ALK5 ALK5 (Type I Receptor) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation Inhibitor SB-431542 Inhibitor->ALK5 Inhibition pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nucleus SMAD Complex SMAD_complex->SMAD_complex_nucleus Translocation DNA DNA SMAD_complex_nucleus->DNA Binding Gene Gene Transcription DNA->Gene

Caption: The TGF-β signaling pathway and the point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Validation invitro_start Prepare Serial Dilutions (Test Compound & Benchmarks) kinase_assay Perform In Vitro Kinase Assay (JAK1, JAK2, ALK5) invitro_start->kinase_assay ic50 Calculate IC50 Values kinase_assay->ic50 treatment Pre-treat with Inhibitors ic50->treatment Inform Concentration Range cell_culture Culture and Starve Cells cell_culture->treatment stimulation Stimulate with Cytokine/Growth Factor treatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis western_blot Western Blot for p-STAT/p-SMAD lysis->western_blot analysis Quantify and Analyze Inhibition western_blot->analysis

Caption: A generalized experimental workflow for inhibitor characterization.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial characterization of the novel compound this compound. By benchmarking its performance against well-established inhibitors of the JAK-STAT and TGF-β signaling pathways, researchers can gain valuable insights into its potential biological activity, selectivity, and potency. The detailed experimental protocols and comparative data structure are designed to ensure the generation of robust and reproducible results, paving the way for further investigation and potential development of this compound as a novel therapeutic agent.

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Chloro-5-methylthiazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 2-chloro-5-methylthiazole-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities. However, the very features that make this scaffold a potent inhibitor of certain targets can also lead to unintended interactions, or cross-reactivity, with other biomolecules. This guide provides a comprehensive comparison of the potential cross-reactivity of this compound derivatives, supported by experimental data from related compounds and detailed protocols for assessing selectivity.

The Double-Edged Sword: Understanding the Thiazole Core

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of many pharmacologically active molecules. Its unique electronic properties and ability to participate in a variety of non-covalent interactions make it an attractive moiety for designing enzyme inhibitors and receptor modulators. Derivatives of this compound, in particular, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

However, the inherent reactivity and binding promiscuity of some thiazole-containing compounds can lead to off-target effects. This is a critical consideration in drug development, as cross-reactivity can result in unforeseen toxicity or a misleading interpretation of a compound's mechanism of action. A notable concern is the classification of some thiazole derivatives as Pan-Assay Interference Compounds (PAINS), which are known to produce false-positive results in high-throughput screening assays through non-specific mechanisms.[1][2]

Known Biological Targets and the Specter of Cross-Reactivity

While specific cross-reactivity data for this compound derivatives is not extensively available in the public domain, the broader class of thiazole derivatives has been widely studied, particularly as protein kinase inhibitors .[3][4][5] Kinases share structural similarities in their ATP-binding pockets, making it a significant challenge to develop highly selective inhibitors.

For instance, studies on related thiazole-containing compounds have demonstrated inhibitory activity against a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs) [3]

  • Aurora Kinases

  • Janus Kinases (JAKs)

  • VEGFR-2 [3]

  • B-RAF and C-RAF

The development of the pan-Src kinase inhibitor Dasatinib, which features a 2-aminothiazole core, underscores both the potential and the cross-reactivity challenge within this chemical class.[6] While a potent therapeutic, its activity against multiple kinases highlights the need for rigorous selectivity profiling.

Beyond kinases, other potential off-targets for thiazole derivatives that warrant investigation include:

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[7][8]

  • hERG Potassium Channel: Blockade of the hERG channel can lead to life-threatening cardiac arrhythmias.

  • G-Protein Coupled Receptors (GPCRs)

The following table summarizes the inhibitory activities of some thiazole derivatives against various targets, illustrating the potential for cross-reactivity. It is important to note that these are not direct derivatives of this compound but serve as illustrative examples of the thiazole scaffold's binding properties.

Compound ClassPrimary Target(s)Known Off-Targets/Cross-ReactivitiesReference
Thiazole Carboxamide DerivativesCOX-1/COX-2Varied selectivity between COX isoforms[2]
Trisubstituted ThiazolesPlasmodium Falciparum Protein Kinase G (PfPKG)Screened for selectivity against a panel of human kinases[7]
2-Aminothiazole DerivativesSrc Family KinasesPan-Src inhibition (Lck, Src, etc.), Abl kinase[6]

A Framework for Assessing Cross-Reactivity: Essential Experimental Protocols

To rigorously evaluate the selectivity of this compound derivatives, a multi-pronged experimental approach is essential. The following protocols provide a robust framework for identifying on-target engagement and flagging potential off-target liabilities.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying that a compound binds to its intended target within a live cell environment.[9][10][11] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.

Causality Behind Experimental Choices: By performing this assay in intact cells, the influence of cellular factors such as membrane transport, intracellular concentrations, and post-translational modifications on target engagement can be assessed, providing a more physiologically relevant picture than traditional biochemical assays.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat cells with the this compound derivative at various concentrations or a vehicle control for a defined period.

  • Heat Shock: Resuspend the treated cells in a buffered saline solution and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration of all samples. Analyze the abundance of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.

Visualization of the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis cluster_output Output start Culture Cells treat Treat with Compound/Vehicle start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge western Western Blot centrifuge->western analysis Data Analysis (Melting Curve) western->analysis result Target Engagement Confirmation analysis->result

Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.

Kinase Profiling: Mapping the Selectivity Landscape

Given that kinases are a prominent target class for thiazole derivatives, comprehensive kinase profiling is a cornerstone of cross-reactivity assessment. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases.

Causality Behind Experimental Choices: Screening against a broad panel of kinases provides a quantitative measure of a compound's selectivity. This data is crucial for understanding the structure-activity relationship (SAR) for both on-target potency and off-target inhibition, guiding medicinal chemistry efforts to optimize selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Illustrative)

  • Compound Preparation: Prepare serial dilutions of the this compound derivative.

  • Kinase Reaction: In a multi-well plate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]-ATP) in a reaction buffer.

  • Incubation: Add the test compound or a control inhibitor (e.g., staurosporine) to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Visualization of Kinase Selectivity:

The results of a kinase profiling experiment are often visualized as a "kinome map" or a dendrogram, which graphically represents the inhibitory activity of a compound against a large number of kinases.

hERG Liability Assessment: A Critical Safety Screen

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. Therefore, assessing the hERG liability of any new chemical entity is a regulatory requirement.[1]

Causality Behind Experimental Choices: Early identification of hERG inhibition allows for the deprioritization of compounds with a high risk of cardiotoxicity or for medicinal chemistry efforts to mitigate this liability.

Experimental Protocol: High-Throughput Thallium Flux Assay

  • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with various concentrations of the this compound derivative or a known hERG inhibitor (e.g., astemizole) as a positive control.

  • Thallium Stimulation and Signal Detection: Add a buffer containing thallium ions to the cells. If the hERG channels are open, thallium will flow into the cells and bind to the dye, causing an increase in fluorescence. A compound that inhibits the hERG channel will prevent this influx and thus reduce the fluorescent signal.

  • Data Analysis: Measure the fluorescence intensity over time and calculate the dose-dependent inhibition of the thallium flux to determine the IC₅₀ value.

Cytochrome P450 (CYP) Inhibition Profiling: Predicting Drug-Drug Interactions

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast number of drugs. Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of another drug, potentially causing toxicity.[7][8]

Causality Behind Experimental Choices: Understanding the CYP inhibition profile of a compound is critical for predicting its potential for drug-drug interactions and for designing safe clinical trials.

Experimental Protocol: In Vitro CYP Inhibition Assay (Fluorometric)

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.

  • Substrate and Compound Incubation: In a multi-well plate, incubate the CYP enzyme source with a specific fluorogenic substrate for a particular CYP isoform (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin for CYP2B6) and various concentrations of the this compound derivative.

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Fluorescence Measurement: After a defined incubation period, stop the reaction and measure the fluorescence of the metabolized product.

  • Data Analysis: Calculate the percentage of inhibition of the CYP-mediated metabolism at each compound concentration and determine the IC₅₀ value.

Visualization of the Cross-Reactivity Assessment Funnel:

Cross_Reactivity_Funnel cluster_discovery Lead Discovery cluster_assessment Cross-Reactivity Assessment cluster_decision Decision Making lead This compound Derivative cetsa CETSA (Target Engagement) lead->cetsa kinase Kinase Profiling lead->kinase herg hERG Assay lead->herg cyp CYP450 Inhibition lead->cyp decision Go/No-Go or Optimization cetsa->decision kinase->decision herg->decision cyp->decision

Caption: A simplified decision-making funnel for assessing the cross-reactivity of a lead compound.

Conclusion: A Call for Rigorous and Early-Stage Profiling

The this compound scaffold holds considerable promise for the development of novel therapeutics. However, as with any privileged structure, a thorough understanding of its potential for cross-reactivity is paramount. While direct and comprehensive selectivity data for this specific class of derivatives remains to be fully elucidated in the public domain, the principles and experimental approaches outlined in this guide provide a robust framework for its investigation.

By integrating assays such as CETSA for target validation, broad kinase profiling for selectivity mapping, and critical safety screens for hERG and CYP450 liabilities early in the drug discovery process, researchers can make more informed decisions. This proactive approach to understanding and mitigating cross-reactivity will ultimately de-risk drug development programs and increase the likelihood of translating promising this compound derivatives into safe and effective medicines.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Anticancer Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: Direct experimental data on the specific compound 2-Chloro-5-methylthiazole-4-carbonitrile is not extensively available in the public domain. Therefore, this guide leverages closely related and well-studied thiazole derivatives to provide a comprehensive framework for understanding and comparing in vitro and in vivo efficacy. The principles and methodologies discussed herein are broadly applicable to the evaluation of novel compounds within the thiazole chemical class.

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] In oncology, thiazole derivatives have emerged as a particularly promising class of small molecules, with several compounds progressing through clinical trials and receiving FDA approval, such as the tyrosine kinase inhibitor Dasatinib.[1] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes in signaling pathways, disruption of cellular division, and induction of programmed cell death (apoptosis).[1][2]

The journey of a potential anticancer drug from a laboratory curiosity to a clinical candidate is a rigorous process of validation. A critical phase in this journey is the correlation of its effectiveness in a controlled laboratory setting (in vitro) with its performance in a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative anticancer thiazole derivatives, offering insights into the experimental methodologies, data interpretation, and the crucial transition from benchtop to preclinical models.

In Vitro Efficacy: The Proving Ground for Anticancer Activity

In vitro assays are the initial and fundamental step in evaluating the anticancer potential of a new compound. These experiments are conducted using cancer cell lines grown in a controlled laboratory environment. The primary goal is to determine if a compound can inhibit the growth of cancer cells and to elucidate its mechanism of action.

Key In Vitro Assays for Thiazole Derivatives

A battery of in vitro assays is typically employed to build a comprehensive profile of a compound's anticancer activity.

  • Cytotoxicity Assays (e.g., MTT Assay): These assays are the first line of screening to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Enzyme Inhibition Assays: Many thiazole derivatives are designed to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. For example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key enzyme in angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and its inhibition is a major therapeutic strategy.[4][5] Kinase assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme, with the IC50 value indicating its potency.[6]

  • Tubulin Polymerization Assays: Microtubules are essential components of the cellular skeleton and are critical for cell division. Some anticancer drugs, including certain thiazole derivatives, work by disrupting the dynamics of microtubule formation (polymerization). In vitro tubulin polymerization assays directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[2][7]

  • Cell Cycle Analysis: Uncontrolled cell division is a hallmark of cancer. Flow cytometry is a powerful technique used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8] By treating cancer cells with a compound and then analyzing their cell cycle profile, researchers can determine if the compound causes cell cycle arrest at a specific phase, which is a common mechanism of action for anticancer drugs.[8][9]

  • Apoptosis Assays: Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer. Many anticancer drugs work by inducing apoptosis in cancer cells. Assays that measure markers of apoptosis, such as the activation of caspases, can confirm this mechanism of action.

Representative In Vitro Data for Thiazole Derivatives

To illustrate the in vitro efficacy of this class of compounds, let's consider two examples from recent literature: a 2-hydrazinyl-thiazole derivative (let's call it Compound 4c ) and a thiazole-naphthalene derivative (Compound 5b ).

Compound Target/Mechanism Assay Cell Line IC50 Value Reference
Compound 4c CytotoxicityMTT AssayMCF-7 (Breast Cancer)2.57 ± 0.16 µM[4]
CytotoxicityMTT AssayHepG2 (Liver Cancer)7.26 ± 0.44 µM[4]
Enzyme InhibitionVEGFR-2 Kinase Assay-0.15 µM[4]
Compound 5b CytotoxicityCCK-8 AssayMCF-7 (Breast Cancer)0.48 ± 0.03 µM[2]
CytotoxicityCCK-8 AssayA549 (Lung Cancer)0.97 ± 0.13 µM[2]
Tubulin PolymerizationIn Vitro Assay-3.3 µM[2][7]

Compound 4c demonstrates potent cytotoxic activity against both breast and liver cancer cell lines, with IC50 values in the low micromolar range.[4] Importantly, it also shows significant inhibition of VEGFR-2, suggesting that its anticancer effect may be, at least in part, due to the disruption of angiogenesis.[4] Further studies with this compound have shown that it can induce cell cycle arrest at the G1/S phase and trigger apoptosis in MCF-7 cells.[4]

Compound 5b exhibits even more potent cytotoxicity, with sub-micromolar IC50 values against breast and lung cancer cell lines.[2] Mechanistic studies revealed that this compound is a potent inhibitor of tubulin polymerization, a different mechanism of action compared to Compound 4c.[2][7] This was further supported by cell cycle analysis, which showed that Compound 5b arrests MCF-7 cells in the G2/M phase, a characteristic effect of tubulin-targeting agents.[2]

In Vivo Efficacy: Testing in a Living System

While in vitro data is essential, it does not always predict how a compound will behave in a complex living organism. In vivo studies, typically conducted in animal models, are a critical next step to evaluate a compound's efficacy, pharmacokinetics (how the body processes the drug), and potential toxicity.

Common In Vivo Models for Anticancer Drug Testing
  • Xenograft Models: This is the most common in vivo model for cancer research. It involves the transplantation of human cancer cells into immunocompromised mice (such as nude or SCID mice).[10] The mice then develop tumors from these human cells, and the test compound is administered to the mice to see if it can inhibit tumor growth.[10][11] Tumor size is measured regularly, and the efficacy of the compound is typically reported as a percentage of tumor growth inhibition.[10]

  • Hollow Fiber Assay: This is an intermediate in vivo model that bridges the gap between in vitro and xenograft studies.[12][13] In this assay, cancer cells are encapsulated in hollow fibers, which are then implanted into mice.[12][14] The compound is administered to the mice, and its effect on the viability of the cells within the fibers is assessed.[12][13] This model is less expensive and faster than a full xenograft study and can be used to prioritize compounds for further in vivo testing.[12][14][15]

The Challenge of Finding Correlated In Vivo Data

However, the strong in vitro data for these compounds, particularly their potent IC50 values and well-defined mechanisms of action, would make them strong candidates for in vivo testing. The expectation would be that, if these compounds have favorable pharmacokinetic properties (i.e., they can reach the tumor in sufficient concentrations and are not rapidly metabolized or cleared from the body), they would demonstrate significant tumor growth inhibition in a xenograft model.

For instance, other thiazole derivatives with potent in vitro tubulin polymerization inhibition have shown significant in vivo efficacy in mouse models. The logical progression for a compound like Compound 5b would be to test it in a breast or lung cancer xenograft model in nude mice. A typical study would involve treating tumor-bearing mice with the compound for several weeks and comparing the tumor growth in the treated group to a control group that receives a placebo.

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized and well-documented experimental protocols.

In Vitro Assay Protocols

This protocol is a standard method for assessing the cytotoxicity of a compound against cancer cell lines.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. Plot the data and determine the IC50 value.

This protocol measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[16][17][18]

  • Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, a specific substrate peptide, and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed. The enzyme will transfer a phosphate group from ATP to the substrate.

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence) proportional to the amount of ATP remaining in the well. A higher signal indicates greater inhibition of the kinase.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

This assay directly measures the effect of a compound on the formation of microtubules.[19][20]

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add the test compound or a control (e.g., a known tubulin inhibitor like nocodazole or a stabilizer like paclitaxel) to the reaction mixture.

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves for the test compound to the controls to determine if it inhibits or enhances tubulin polymerization and calculate the IC50 for inhibition.[7]

In Vivo Experimental Protocol

This protocol describes the establishment of a human tumor xenograft model in mice to evaluate the in vivo efficacy of an anticancer compound.[10][11][21]

  • Cell Preparation: Culture human cancer cells in the laboratory and harvest them when they are in the logarithmic growth phase.

  • Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Tumor Implantation: Inject a specific number of cancer cells (e.g., 3 x 10^6 cells) subcutaneously into the flank of each mouse.[10]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[10]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound to the treatment group via a specific route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives a vehicle (the solvent used to dissolve the compound).

  • Tumor Measurement: Measure the tumor size with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: Volume = (width)² x length/2.[10]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Visualizing the Path from In Vitro to In Vivo

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Assay Cytotoxicity Assay Mechanism of Action Assays Mechanism of Action Assays Cytotoxicity Assay->Mechanism of Action Assays Active Compounds Lead Compound Identification Lead Compound Identification Mechanism of Action Assays->Lead Compound Identification Potent & Selective Hollow Fiber Assay (Optional) Hollow Fiber Assay (Optional) Lead Compound Identification->Hollow Fiber Assay (Optional) Transition to In Vivo Xenograft Model Xenograft Model Lead Compound Identification->Xenograft Model Hollow Fiber Assay (Optional)->Xenograft Model Prioritized Compounds Preclinical Development Preclinical Development Xenograft Model->Preclinical Development Efficacious & Safe

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Compound4c Compound 4c (Thiazole Inhibitor) Compound4c->VEGFR2 Inhibits

Conclusion and Future Perspectives

The development of novel anticancer drugs is a complex and multifaceted process. The thiazole scaffold continues to be a rich source of new therapeutic candidates. A thorough and systematic evaluation of both the in vitro and in vivo efficacy of these compounds is essential for identifying the most promising leads for clinical development.

The examples of Compound 4c and Compound 5b highlight the importance of a multi-pronged in vitro screening approach to not only identify potent cytotoxic agents but also to elucidate their mechanisms of action. This mechanistic understanding is crucial for predicting which tumor types might be most sensitive to a particular compound and for designing rational combination therapies.

While a direct in vitro to in vivo correlation is not always straightforward due to factors such as pharmacokinetics and tumor microenvironment, strong and well-characterized in vitro activity is a prerequisite for advancing a compound to in vivo testing. Future research in this area should focus on developing thiazole derivatives with improved drug-like properties to enhance their in vivo efficacy and on conducting comprehensive preclinical studies to validate their therapeutic potential. The ultimate goal is to translate the promise of these compounds from the laboratory to improved outcomes for cancer patients.

References

A Comparative Guide to 2-Chloro-5-methylthiazole-4-carbonitrile and Its Synthetic Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 2-Chloro-5-methylthiazole-4-carbonitrile has emerged as a versatile heterocyclic scaffold, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of this reagent with its key alternatives, focusing on their performance in common, high-value synthetic transformations. By examining the underlying chemical principles and providing illustrative experimental protocols, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Multifunctional Building Block

This compound is a polysubstituted thiazole that presents three key points for diversification. The thiazole ring itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.[1] The chloro, methyl, and nitrile substituents each offer distinct opportunities for chemical modification:

  • The 2-Chloro Group: This is the primary site for nucleophilic aromatic substitution (SNAr) and a handle for modern palladium-catalyzed cross-coupling reactions.[2] Its reactivity is enhanced by the electron-withdrawing nature of the thiazole nitrogen and the adjacent cyano group.

  • The 4-Carbonitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct other heterocyclic rings.

  • The 5-Methyl Group: While less reactive, the methyl group can potentially be functionalized through radical reactions or oxidation.

The strategic placement of these functional groups makes this reagent a valuable starting point for the synthesis of diverse compound libraries for screening and lead optimization.

Core Synthetic Transformations and Alternative Reagents

The primary utility of this compound lies in the reactivity of its 2-chloro substituent. We will explore its expected performance in three cornerstone reactions of modern medicinal chemistry and compare it with viable alternatives.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental method for introducing nucleophiles onto an aromatic or heteroaromatic ring. The electron-deficient nature of the thiazole ring at the 2-position makes it susceptible to attack by various nucleophiles, such as amines, thiols, and alkoxides.[2]

Expected Reactivity of this compound: The chlorine atom at the C2 position is activated by the adjacent ring nitrogen, facilitating nucleophilic attack.[2] The reaction proceeds through a Meisenheimer-like intermediate, and the rate is typically dependent on the nucleophilicity of the attacking species and the stability of the intermediate.

Alternative Reagent: 2-Bromo-5-methylthiazole-4-carbonitrile

The most direct alternative is the corresponding bromo-derivative. In classical SNAr reactions, the carbon-halogen bond is broken in the rate-determining step. The C-Cl bond is stronger than the C-Br bond, which can influence the reaction rate. However, for highly activated systems, the difference in reactivity between chloro and bromo derivatives in SNAr can be less pronounced compared to cross-coupling reactions.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a general procedure for the reaction of a 2-halothiazole with a primary or secondary amine. Optimization of temperature, solvent, and base is often necessary.

  • To a solution of the 2-halothiazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add the amine (1.2 eq) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Heat the reaction mixture with vigorous stirring. The temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine and the halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: General workflow for Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[3] It is widely used to couple aryl or vinyl halides with boronic acids or their esters.

Expected Reactivity of this compound: Aryl chlorides are generally less reactive than aryl bromides and iodides in Suzuki couplings because the C-Cl bond is stronger, making the oxidative addition to the Pd(0) catalyst the rate-limiting step.[4] However, advances in ligand design, particularly the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have made the coupling of aryl chlorides more efficient.[5]

Alternative Reagent: 2-Bromo-5-methylthiazole-4-carbonitrile

2-Bromo-5-methylthiazole-4-carbonitrile is expected to be significantly more reactive in Suzuki-Miyaura couplings.[4] The weaker C-Br bond facilitates a faster rate of oxidative addition, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to the chloro-analogue.[4] This can be a considerable advantage, especially for sensitive substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk tube, combine the 2-halothiazole (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex R-X (Halothiazole) Oxidative Addition Transmetalation\nComplex Transmetalation Complex Oxidative\nAddition\nComplex->Transmetalation\nComplex R'-B(OH)2 + Base Transmetalation Reductive\nElimination\nComplex Reductive Elimination Complex Transmetalation\nComplex->Reductive\nElimination\nComplex Reductive Elimination Reductive\nElimination\nComplex->Pd(0)L2 R-R' (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[3]

Expected Reactivity of this compound: Similar to the Suzuki coupling, the reactivity of 2-chlorothiazoles in Buchwald-Hartwig amination is generally lower than that of their bromo-counterparts due to the challenging oxidative addition step.[6] The use of specialized ligands, such as those from the Buchwald or Hartwig groups (e.g., Josiphos, Xantphos), is often necessary to achieve good yields with chloro-substrates.[3][6]

Alternative Reagent: 2-Bromo-5-methylthiazole-4-carbonitrile

The bromo-derivative is the preferred substrate for Buchwald-Hartwig amination due to its higher reactivity.[7] This often allows for the use of a wider range of amines, including less nucleophilic ones, and can proceed under milder conditions. For challenging couplings, starting with the bromo-analogue can be a more reliable strategy.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the 2-halothiazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Comparison Summary and Data

FeatureThis compound2-Bromo-5-methylthiazole-4-carbonitrileOther Alternatives (Fluoro, Iodo, Sulfonyl)
SNAr Reactivity Good, requires activation (heat)Good, may react under slightly milder conditionsFluoro: often more reactive. Iodo/Sulfonyl: excellent leaving groups, highly reactive.
Suzuki Coupling Moderate, requires specialized ligands and harsher conditionsHigh, generally proceeds under milder conditions with standard catalystsIodo: most reactive. Sulfonyl (e.g., -OTs, -OMs): good alternatives to halides.
Buchwald-Hartwig Moderate, requires specialized ligands and stronger basesHigh, more reliable and broader substrate scopeIodo: most reactive. Sulfonyl: also effective coupling partners.
Cost Generally lower cost per moleTypically higher cost than chloro-analogueFluoro/Iodo/Sulfonyl: often significantly more expensive.
Availability Commercially availableCommercially availableMore limited commercial availability.
Safety Expected to be an irritant and harmful if swallowed.Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[8]Varies, but generally requires careful handling.

Broader Perspectives on Alternatives

Beyond the direct halo-analogues, researchers should consider other strategic alternatives depending on their synthetic goals.

Other Halogen and Pseudohalogen Derivatives
  • 2-Fluoro-5-methylthiazole-4-carbonitrile: While likely more expensive and less available, a fluoro-derivative would be an excellent substrate for SNAr, often displaying higher reactivity than the chloro-analogue.

  • 2-Iodo-5-methylthiazole-4-carbonitrile: This would be the most reactive substrate for palladium-catalyzed cross-coupling reactions, but its higher cost and potential instability might be drawbacks.

  • Thiazole-2-sulfonates (e.g., -OTs, -OMs): These can be excellent alternatives to halides in cross-coupling reactions and are often readily prepared from the corresponding 2-hydroxythiazole.

Bioisosteric Replacements

In a drug discovery context, it is often desirable to replace a core scaffold with a bioisostere to modulate physicochemical properties, improve metabolic stability, or explore new intellectual property space. The thiazole ring can be effectively mimicked by other five-membered heterocycles:

  • Oxadiazoles and Triazoles: These heterocycles can replicate the hydrogen bonding and dipole characteristics of the thiazole ring.

  • Isothiazoles: As isomers of thiazoles, they offer a subtle change in the orientation of the heteroatoms which can significantly impact biological activity.

Conclusion and Recommendations

This compound is a valuable and versatile building block for chemical synthesis, particularly for researchers in drug discovery. Its primary utility lies in the functionalization of the 2-position via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Key Recommendations:

  • For cost-sensitive, large-scale synthesis , developing a robust protocol with the 2-chloro derivative is often the most economical approach, though it may require more extensive optimization of reaction conditions and specialized catalyst systems for cross-coupling reactions.

  • For rapid library synthesis, discovery-phase chemistry, or for challenging coupling reactions , the more reactive 2-bromo analogue is often the superior choice, as it typically provides higher yields under milder conditions and with a broader substrate scope.

  • When SNAr is the key transformation, consider the potential advantages of a 2-fluoro derivative if accessible. For demanding cross-couplings, a 2-iodo or 2-sulfonyl derivative might provide the best results.

  • In the context of medicinal chemistry and lead optimization, exploring bioisosteric replacements for the thiazole ring can be a fruitful strategy for improving drug-like properties.

By understanding the relative reactivities and trade-offs between these reagents, researchers can more effectively design and execute their synthetic strategies, accelerating the discovery and development of new chemical entities.

References

Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 2-Chloro-5-methylthiazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous investigation. The 2-chloro-5-methylthiazole-4-carbonitrile scaffold represents a promising frontier in medicinal chemistry, with the broader thiazole class of compounds demonstrating a wide array of biological activities. However, the specific mechanism of action for this particular derivative class remains largely uncharacterized. This guide provides a comprehensive, multi-faceted experimental strategy to systematically elucidate and confirm the mechanism of action of these novel derivatives, ensuring scientific integrity and fostering a deeper understanding of their therapeutic potential. We will move beyond a simple listing of protocols to explain the causal logic behind our experimental choices, creating a self-validating system of inquiry.

Part 1: The Initial Foray - Broad-Spectrum Phenotypic Screening

When the molecular target of a new compound series is unknown, casting a wide net through phenotypic screening is the most logical first step. This approach allows us to observe the compound's effect on whole-cell or whole-organism systems, providing crucial clues about its potential therapeutic application. The results from this initial phase will guide our subsequent, more focused mechanistic studies.

Experimental Workflow for Initial Phenotypic Screening

Compound This compound Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT/XTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Compound->Antimicrobial Antioxidant Antioxidant Capacity Assays (e.g., DPPH/ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) Compound->AntiInflammatory Cancer Anticancer Potential? Cytotoxicity->Cancer AntimicrobialActivity Antimicrobial Activity? Antimicrobial->AntimicrobialActivity AntioxidantActivity Antioxidant Properties? Antioxidant->AntioxidantActivity AntiInflammatoryActivity Anti-inflammatory Effects? AntiInflammatory->AntiInflammatoryActivity

Caption: Initial high-throughput screening workflow.

In Vitro Cytotoxicity Screening

Rationale: Many therapeutic agents, particularly in oncology, exert their effects by inducing cell death in pathological cells. An initial screen across a panel of diverse cancer cell lines can quickly reveal any cytotoxic potential. The MTT and XTT assays are reliable, colorimetric methods that measure cell metabolic activity, which correlates with cell viability.[1][2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., a panel including breast, lung, colon, and leukemia cell lines) into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS solution) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each derivative.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Jurkat (Leukemia)
C1 > 100> 100> 100> 100
C2 15.225.812.58.9
C3 5.89.14.32.1
Doxorubicin 0.50.80.40.2
Antimicrobial Susceptibility Testing

Rationale: The thiazole ring is a core component of many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a prudent step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

Experimental Protocol: Broth Microdilution

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Perform a serial two-fold dilution of the test derivatives in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

DerivativeS. aureusE. coliC. albicans
C1 > 128> 128> 128
C2 166432
C3 83216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4
Antioxidant Capacity Assays

Rationale: Oxidative stress is implicated in numerous diseases. The DPPH and ABTS assays are rapid and straightforward spectrophotometric methods to assess the radical scavenging ability of compounds, indicating potential antioxidant activity.[4][5][6] These assays are based on the transfer of an electron or hydrogen atom from the antioxidant to a stable radical, causing a measurable color change.[4]

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add the test derivatives at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid can be used as a positive control.

Table 3: Hypothetical Antioxidant Activity (IC50 in µM)

DerivativeDPPH ScavengingABTS Scavenging
C1 > 200> 200
C2 85.475.1
C3 42.335.8
Ascorbic Acid 15.612.9

Part 2: Delving Deeper - Mechanistic Elucidation of Anticancer Activity

Assuming the initial screening reveals significant cytotoxic activity (as suggested by our hypothetical data for derivatives C2 and C3), the next logical phase is to investigate the underlying anticancer mechanism. Key questions to address are: How do these compounds kill cancer cells? Do they interfere with cell division? Do they induce programmed cell death?

Cell Cycle Analysis

Rationale: Uncontrolled cell proliferation is a hallmark of cancer, often due to a dysregulated cell cycle. Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the distribution of cells throughout the cell cycle phases.[7][8]

G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1

Caption: A simplified diagram of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat a cancer cell line that is sensitive to the derivatives (e.g., HCT116) with the IC50 concentration of the active compounds for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A to prevent RNA staining. Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 4: Hypothetical Effect of Derivatives on Cell Cycle Distribution in HCT116 Cells

Treatment% G0/G1% S% G2/M
Vehicle 55.228.116.7
Derivative C3 15.320.564.2
Nocodazole 10.815.174.1

The hypothetical data for Derivative C3 suggests a G2/M phase arrest.

Apoptosis Induction Assays

Rationale: Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases. Western blotting is a powerful technique to detect the cleavage (and thus activation) of key caspases, such as caspase-3 and caspase-9, and the cleavage of their substrates, like PARP (Poly (ADP-ribose) polymerase).[9]

Experimental Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for pro- and cleaved forms of caspase-3, caspase-9, and PARP. Follow this with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.

Drug Derivative C3 Mitochondria Mitochondria Drug->Mitochondria Stress Signal Casp9 Pro-Caspase-9 Mitochondria->Casp9 Cytochrome c release aCasp9 Cleaved Caspase-9 (Active) Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 (Active) Casp3->aCasp3 Activation PARP PARP aCasp3->PARP cPARP Cleaved PARP PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Table 5: Hypothetical Western Blot Analysis Summary

ProteinTreatment: VehicleTreatment: Derivative C3
Cleaved Caspase-9 -+++
Cleaved Caspase-3 -+++
Cleaved PARP -+++
β-actin ++++++
(+ indicates band intensity, - indicates no band)
Kinase Inhibition Profiling

Rationale: Protein kinases are key regulators of many cellular processes, including proliferation and survival, and are frequently dysregulated in cancer. Many successful targeted therapies are kinase inhibitors. If the derivatives induce cell cycle arrest and apoptosis, it is highly plausible that they are acting on one or more protein kinases. A broad kinase panel screen is an efficient way to identify potential kinase targets by measuring the ability of the compound to inhibit the activity of a large number of kinases simultaneously.[11][12]

Experimental Approach: Kinase Panel Screening

  • Compound Submission: Submit the most potent derivative (e.g., C3) to a commercial kinase screening service (e.g., KINOMEscan®, Reaction Biology).

  • Screening: The compound will be tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (often over 400).

  • Data Analysis: The results are typically reported as a percentage of inhibition relative to a control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >90% inhibition).

  • Follow-up: For the most promising hits, dose-response curves should be generated to determine the IC50 values, confirming the potency and selectivity of the inhibition.

Table 6: Hypothetical Kinase Profiling Hits for Derivative C3 (at 1 µM)

Kinase TargetKinase Family% Inhibition
CDK1 CMGC98.2
CDK2 CMGC95.5
GSK3β CMGC89.1
VEGFR2 Tyrosine Kinase15.3
EGFR Tyrosine Kinase8.7

This hypothetical data points towards Derivative C3 being a potent inhibitor of Cyclin-Dependent Kinases (CDKs), which would be consistent with the observed G2/M arrest.

Part 3: Direct Target Engagement and Validation

Once a putative target or pathway has been identified, it is crucial to confirm that the compound directly interacts with the proposed target within the cellular context.

Cellular Thermal Shift Assay (CETSA)

Rationale: The principle behind CETSA is that a protein becomes more thermally stable when its ligand (our derivative) is bound to it. This method allows for the verification of target engagement in intact cells or cell lysates.

Affinity-Based Target Identification

Rationale: If a clear candidate target does not emerge from profiling screens, more direct approaches may be necessary. These methods involve chemically modifying the derivative to "pull down" its binding partners from a cell lysate.[13][14]

cluster_0 Affinity-Based Pull-Down cluster_1 Incubation & Identification Derivative Derivative Linker Linker Derivative->Linker Bead Affinity Bead (e.g., Biotin-Streptavidin) Linker->Bead Complex Derivative-Target Complex Bead->Complex Binds Target Lysate Cell Lysate Lysate->Complex MS Mass Spectrometry (Protein ID) Complex->MS Elution & Analysis

Caption: Workflow for affinity-based target identification.

Conclusion

Confirming the mechanism of action for a novel compound series like this compound derivatives requires a systematic and logical progression of experiments. By starting with broad phenotypic screens, we can identify the most promising therapeutic area. Subsequent, more focused assays on cell cycle, apoptosis, and target-specific activity (such as kinase inhibition) allow us to dissect the molecular pathways involved. Finally, direct target engagement and identification methods can provide definitive confirmation. Each step in this guide is designed to build upon the last, creating a robust and self-validating framework that moves from a general biological effect to a specific molecular interaction. This comprehensive approach is essential for advancing promising chemical scaffolds from the laboratory bench to potential clinical applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methylthiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Chloro-5-methylthiazole-4-carbonitrile demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research.

Core Directive: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment but a holistic system of controls. Your primary engineering control for handling this compound should always be a certified chemical fume hood.[1] PPE serves as the critical final barrier between you and the chemical.

Eye and Face Protection: The Non-Negotiable Shield

Given that related compounds are known to cause severe eye damage and are potentially corrosive to the eyes[3][5], comprehensive eye and face protection is mandatory.

  • Chemical Splash Goggles: These are essential and should provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[6]

  • Face Shield: A face shield must be worn in conjunction with goggles, especially when handling larger quantities, preparing solutions, or performing any operation with a heightened risk of splashing.

Hand Protection: Preventing Dermal Absorption and Burns

Dermal contact is a significant risk, with related chemicals being classified as toxic upon skin contact and capable of causing severe burns.[1][3]

  • Chemical-Resistant Gloves: Disposable nitrile gloves are a suitable initial choice for incidental contact.[7] However, due to the corrosive nature of similar compounds, double-gloving is strongly recommended to provide an additional layer of protection.

  • Glove Selection: For prolonged contact or when handling larger volumes, consider more robust gloves such as neoprene or PVC.[6] Always consult the glove manufacturer's resistance chart for specific chemical compatibility if available.

  • Protocol: Gloves must be inspected for any signs of degradation or puncture before each use. Use proper removal techniques to avoid contaminating your skin, and always wash your hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Splashes

Protecting your body from accidental contact is crucial.

  • Laboratory Coat: A flame-retardant lab coat is the minimum requirement. Ensure it is fully buttoned with the sleeves rolled down.

  • Chemical-Resistant Apron: When handling significant quantities or when there is a high risk of splashes, a PVC or other chemically impervious apron should be worn over the lab coat.[6]

Respiratory Protection: A Precautionary Measure

While working in a fume hood should prevent inhalation, respiratory protection may be necessary in specific situations.

  • Risk Assessment: If there is a potential for generating dust (if the compound is a solid) or aerosols, or in the event of a spill outside of the fume hood, respiratory protection is required.

  • Recommended Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[8] In case of emergency, a self-contained breathing apparatus (SCBA) must be available.[1]

Summary of PPE Requirements

For quick reference, the following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Chemical Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired if outside a fume hood
Preparing Solutions Chemical Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical ApronNot required in a fume hood
Running Reactions Chemical GogglesDouble Nitrile GlovesLab CoatNot required in a fume hood
Workup/Purification Chemical Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical ApronNot required in a fume hood
Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Chemical GlovesChemical-Resistant Suit/ApronNIOSH-approved Respirator

Operational Plan: Safe Handling and Disposal

Adherence to a strict operational protocol is essential for minimizing risks.

Engineering Controls and Pre-Handling Checks
  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1]

  • Emergency Equipment: Verify that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]

  • Spill Kit: Ensure a chemical spill kit appropriate for toxic and corrosive materials is available.

Step-by-Step Handling Protocol
  • Don PPE: Before approaching the chemical, don all required PPE as outlined in the table above.

  • Avoid Inhalation/Contact: Take all necessary precautions to avoid breathing vapors or dust and prevent direct contact with skin, eyes, and clothing.[10]

  • Dispensing: If the compound is a solid, carefully weigh it within the fume hood. When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[7]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Procedure: Dispose of the waste through your institution's environmental health and safety office in accordance with all federal, state, and local regulations.[9] Do not pour waste down the drain, as related compounds are toxic to aquatic life.[1]

Visual Workflow Guides

The following diagrams provide a clear, visual representation of the decision-making processes for PPE selection and emergency response.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operations start Start: Plan to handle This compound risk_assessment Conduct Risk Assessment: - Quantity? - Task (weighing, solution, etc.)? - Splash/Aerosol Potential? start->risk_assessment engineering Primary Control: Use Chemical Fume Hood risk_assessment->engineering eye_face Eye/Face Protection: Chemical Goggles + Face Shield engineering->eye_face hand Hand Protection: Double Nitrile Gloves (or Neoprene for extended contact) eye_face->hand body Body Protection: Lab Coat + Chemical Apron hand->body respiratory Respiratory Protection: Required for spills or if aerosols are likely body->respiratory proceed Proceed with Task respiratory->proceed disposal Segregate & Dispose of Contaminated Waste Properly proceed->disposal Emergency_Response_Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Event Occurs skin_action1 Remove contaminated clothing immediately. exposure->skin_action1 Skin eye_action1 Rinse cautiously with water for several minutes (eyewash station). exposure->eye_action1 Eyes inhale_action1 Remove person to fresh air. exposure->inhale_action1 Inhalation ingest_action1 Rinse mouth. Do NOT induce vomiting. exposure->ingest_action1 Ingestion skin_action2 Rinse skin with water/shower for at least 15 minutes. skin_action1->skin_action2 skin_action3 Seek immediate medical attention. skin_action2->skin_action3 eye_action2 Remove contact lenses, if present and easy to do. Continue rinsing. eye_action1->eye_action2 eye_action3 Seek immediate medical attention. eye_action2->eye_action3 inhale_action2 Keep comfortable for breathing. inhale_action1->inhale_action2 inhale_action3 Seek immediate medical attention. inhale_action2->inhale_action3 ingest_action2 Seek immediate medical attention. ingest_action1->ingest_action2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-methylthiazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methylthiazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.